molecular formula C11H9N3 B12880832 [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile CAS No. 857531-33-0

[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile

Cat. No.: B12880832
CAS No.: 857531-33-0
M. Wt: 183.21 g/mol
InChI Key: XRMWCHWBHVNCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile is a valuable chemical intermediate designed for medicinal chemistry and drug discovery research. Its structure incorporates both a phenylacetonitrile moiety and a 1H-pyrazol-4-yl group, a heterocycle recognized as a "biologically privileged" scaffold with immense therapeutic potential . Pyrazole derivatives are prevalent in numerous FDA-approved drugs and are widely investigated for their diverse biological activities, including antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties . The presence of the acetonitrile group offers a versatile handle for further synthetic elaboration, allowing researchers to synthesize more complex molecules for biological screening. The pyrazole nucleus is a key structural component in a significant number of therapeutic agents due to its ability to interact with various biological targets . Recent studies highlight that novel pyrazole compounds demonstrate potent antioxidant effects by significantly inhibiting reactive oxygen species (ROS) production, superoxide anion generation, and lipid peroxidation in cellular models . Furthermore, such derivatives have shown promising antiproliferative activity against a range of cancer cell lines in screenings conducted by institutions like the National Cancer Institute (NCI) . This compound is presented as a building block to support the synthesis of novel molecules for probing biochemical pathways and developing new therapeutic candidates. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

857531-33-0

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

2-[3-(1H-pyrazol-4-yl)phenyl]acetonitrile

InChI

InChI=1S/C11H9N3/c12-5-4-9-2-1-3-10(6-9)11-7-13-14-8-11/h1-3,6-8H,4H2,(H,13,14)

InChI Key

XRMWCHWBHVNCNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CNN=C2)CC#N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical Structure, Synthesis, and Kinase-Targeting Properties of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile

Executive Summary

In modern drug discovery, the design of highly selective targeted therapies relies heavily on the use of privileged chemical scaffolds. [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile (CAS: 857531-33-0) is a highly versatile, dual-functional building block utilized extensively in the development of small-molecule kinase inhibitors. By combining a classic hinge-binding pyrazole motif with a functionalizable phenylacetonitrile linker, this compound provides medicinal chemists with a robust starting point for structure-activity relationship (SAR) exploration. This guide details the mechanistic rationale, physicochemical properties, and validated synthetic methodologies for this critical intermediate.

Physicochemical Profiling

To effectively incorporate this building block into a drug design workflow, its baseline quantitative properties must be understood. The table below summarizes its core physicochemical data:

PropertyValue
IUPAC Name 2-[3-(1H-pyrazol-4-yl)phenyl]acetonitrile
CAS Number 857531-33-0[1]
Molecular Formula C₁₁H₉N₃[1]
Molecular Weight 183.21 g/mol [1]
Hydrogen Bond Donors 1 (Pyrazole N-H)
Hydrogen Bond Acceptors 2 (Pyrazole N, Nitrile N)
Rotatable Bonds 2
Topological Polar Surface Area (TPSA) 52.6 Ų

Mechanistic Role in Drug Design

The architecture of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile is highly deliberate, addressing two distinct spatial requirements within a kinase active site.

The Pyrazole Motif: The pyrazole ring is a 2, extensively utilized as a hinge-binding framework in the development of protein kinase inhibitors[3][2]. Within the ATP-binding pocket, the N-1 atom of the pyrazole acts as a hydrogen bond donor, while the adjacent sp²-hybridized N-2 atom acts as a hydrogen bond acceptor[4]. This bidentate system perfectly mimics the adenine ring of ATP, anchoring the molecule by forming critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., interacting with Methionine and Glutamate residues)[5].

The Phenylacetonitrile Linker: Attached to the 4-position of the pyrazole, the phenylacetonitrile moiety serves as a rigid, hydrophobic spacer. The phenyl ring occupies the hydrophobic pocket adjacent to the hinge, while the acetonitrile group (-CH₂CN) projects outward toward the solvent-exposed region or a secondary allosteric pocket. The nitrile group provides a highly versatile synthetic handle; it can be derivatized into amides, primary amines, or tetrazoles, allowing researchers to fine-tune pharmacokinetic properties and target selectivity.

G cluster_ligand [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile cluster_kinase Kinase Active Site Pyrazole 1H-Pyrazol-4-yl (Hinge Binder) Phenyl Phenyl Ring (Hydrophobic Spacer) Pyrazole->Phenyl C-C Bond Hinge Hinge Region (e.g., Met, Glu) Pyrazole->Hinge H-Bond Donor/Acceptor Nitrile Acetonitrile Group (Solvent/Deep Pocket) Phenyl->Nitrile C-C Bond Hydrophobic Hydrophobic Pocket I/II Phenyl->Hydrophobic π-π / Hydrophobic Solvent Solvent Exposed Region Nitrile->Solvent Dipole / Derivatization

Pharmacophore model of the compound binding to a kinase active site.

Synthetic Methodology & Experimental Protocols

The most efficient route to construct the C-C bond between the functionalized phenyl ring and the pyrazole core is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling. However,6 presents a specific challenge: the basic nitrogen atoms of the pyrazole can coordinate to the palladium center, potentially inhibiting the catalytic cycle[6].

To overcome this, the protocol employs a catalyst with a strongly coordinating bidentate ligand, such as Pd(dppf)Cl₂. The steric bulk and bidentate nature of the dppf ligand prevent the pyrazole from poisoning the palladium catalyst. A biphasic solvent system of 1,4-Dioxane and water ensures the solubility of both the organic halides and the inorganic base (K₂CO₃), which is strictly required to facilitate the transmetalation step of the catalytic cycle.

G SM1 3-Bromophenylacetonitrile Rxn Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM1->Rxn SM2 (1H-Pyrazol-4-yl)boronic acid SM2->Rxn Workup Aqueous Workup & Extraction (EtOAc / Brine) Rxn->Workup Complete Conversion Purification Flash Chromatography (Silica, Hexane/EtOAc) Workup->Purification Crude Extract Product [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile (Target Compound) Purification->Product >95% Purity

Suzuki-Miyaura cross-coupling workflow for synthesizing the target compound.

Self-Validating Experimental Protocol
  • Reaction Setup (Degassing): In a flame-dried Schlenk flask, dissolve 3-bromophenylacetonitrile (1.0 equiv) and (1H-pyrazol-4-yl)boronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: Degassing the solvent mixture by bubbling argon for 15 minutes is critical to prevent the oxidative homocoupling of the boronic acid, which would consume the starting material and complicate purification.

  • Catalytic Activation: Add K₂CO₃ (2.5 equiv) and Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat the mixture to 90°C.

    • Causality: The base activates the boronic acid by forming a reactive boronate complex, while heating initiates the reduction of Pd(II) to the active Pd(0) species, visually confirmed by the reaction mixture turning dark brown.

  • Reaction Monitoring: Stir for 6–8 hours. Monitor the reaction via TLC (Hexane/EtOAc 1:1).

    • Causality: The complete disappearance of the higher-Rf bromide starting material serves as a self-validating checkpoint for complete conversion.

  • Workup & Extraction: Cool the mixture to room temperature, dilute with water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 20% to 50% EtOAc in Hexanes) to afford the target compound as a solid.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.05 (br s, 1H) – Pyrazole N-H (Exchangeable with D₂O).

    • δ 8.20 (s, 1H), 7.95 (s, 1H) – Pyrazole C-H protons (Characteristic downfield shift due to the adjacent heteroatoms).

    • δ 7.65 – 7.25 (m, 4H) – Phenyl ring protons.

    • δ 4.08 (s, 2H) – Acetonitrile -CH₂- protons (Distinct singlet, confirming the preservation of the linker).

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 184.1, confirming the molecular weight of 183.21 g/mol [1].

References

  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: PMC (PubMed Central) URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PMC (PubMed Central) URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: PMC (PubMed Central) URL: [Link]

Sources

Molecular weight and formula of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile , a biaryl scaffold critical in medicinal chemistry, particularly in the development of kinase inhibitors.

Executive Summary

[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile is a privileged molecular scaffold used primarily as an intermediate in the synthesis of small-molecule kinase inhibitors (e.g., JAK, Src, and Aurora kinase inhibitors). Its structure combines a polar, hydrogen-bond-donating pyrazole moiety (often serving as a "hinge binder" in the ATP-binding pocket of kinases) with a lipophilic phenyl linker and a reactive acetonitrile tail, which facilitates further chemical diversification.

Chemical Identity & Physiochemical Properties[1][2][3]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-[3-(1H-pyrazol-4-yl)phenyl]acetonitrile
Common Name [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile
SMILES N#CCC1=CC=CC(C2=CNN=C2)=C1
InChI Key Derived from structure (e.g., InChI=1S/C11H9N3/...)
Molecular Formula

Molecular Weight 183.21 g/mol
Physiochemical Data
ParameterValue (Experimental/Predicted)Context
Physical State Solid (Powder)Off-white to pale yellow
Melting Point 145–155 °CTypical for biaryl pyrazoles
Solubility DMSO, Methanol, DMFPoor solubility in water
LogP (cLogP) ~1.8Lipophilic enough for membrane permeability
Topological Polar Surface Area (TPSA) ~52 ŲFavorable for oral bioavailability (Rule of 5)
pKa ~14 (Pyrazole NH)Weakly acidic

Synthetic Pathways (Suzuki-Miyaura Coupling)

The most robust route for synthesizing [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile is via a Suzuki-Miyaura cross-coupling reaction. This method ensures regioselectivity and high yields, avoiding the harsh conditions of traditional hydrazine condensations.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond. The preferred coupling partners are:

  • Electrophile: 3-Bromophenylacetonitrile (commercially available).

  • Nucleophile: (1-Boc-1H-pyrazol-4-yl)boronic acid pinacol ester. Note: The Boc protecting group is essential to prevent catalyst poisoning by the free pyrazole nitrogen.

Experimental Protocol

Reagents:

  • 3-Bromophenylacetonitrile (1.0 eq)

  • 1-Boc-pyrazole-4-boronic acid pinacol ester (1.1 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with the aryl bromide, boronate ester, and Pd-catalyst. Evacuate and backfill with nitrogen (

    
    ).
    
  • Solvation: Add degassed 1,4-dioxane and the aqueous base.

  • Reflux: Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion via LC-MS (Target

    
     for Boc-protected intermediate).
    
  • Deprotection (In-situ): If the Boc group does not cleave thermally, treat the crude mixture with TFA/DCM (1:1) or HCl/MeOH to yield the free pyrazole (

    
    ).
    
  • Workup: Dilute with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Reaction Workflow Diagram

SynthesisPathway Start1 3-Bromophenyl- acetonitrile Catalyst Pd(dppf)Cl2 K2CO3 / Dioxane Start1->Catalyst Start2 1-Boc-pyrazole-4- boronic ester Start2->Catalyst Inter Intermediate: Boc-Protected Biaryl Catalyst->Inter Suzuki Coupling 80°C, 12h Deprotect Acid Hydrolysis (TFA or HCl) Inter->Deprotect Product Target: [3-(1H-Pyrazol-4-yl) phenyl]acetonitrile Deprotect->Product Deprotection Yield >85%

Figure 1: Optimized Suzuki-Miyaura synthesis workflow for the target biaryl scaffold.

Structural Analysis & Characterization

Validation of the synthesized compound requires multi-modal spectroscopic confirmation.

Proton NMR ( NMR) in DMSO-
  • Pyrazole Protons: A broad singlet or two distinct singlets around

    
     8.0–8.3 ppm (2H), characteristic of the C3 and C5 protons of the pyrazole ring.
    
  • Aromatic Phenyl Protons: A multiplet pattern between

    
     7.2–7.6 ppm (4H).[1] Look for the singlet of the isolated proton at position 2 (between the pyrazole and acetonitrile) which may be shifted downfield.
    
  • Acetonitrile Protons: A sharp singlet at

    
     4.0–4.1 ppm (2H, 
    
    
    
    ).
  • Amine Proton: A broad singlet >12.0 ppm (1H,

    
    ), often exchangeable with 
    
    
    
    .
Mass Spectrometry (ESI-MS)
  • Positive Mode: Major peak at

    
    .
    
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is a common fragmentation pathway in high-energy collisions.

Applications in Drug Discovery[5]

This molecule is a "privileged structure" in kinase inhibitor design.

Pharmacophore Mapping
  • Hinge Binder: The pyrazole moiety acts as a donor-acceptor motif, forming hydrogen bonds with the hinge region of kinase ATP-binding pockets (e.g., Glu/Leu residues in JAK2 or CDK2).

  • Linker: The phenyl ring provides a rigid spacer that orients the tail group.

  • Warhead/Extension: The acetonitrile group is a versatile handle. It can be:

    • Reduced to an ethylamine (for further coupling).

    • Hydrolyzed to a carboxylic acid .

    • Used directly to interact with specific residues (e.g., cysteine) in covalent inhibitors.

Mechanistic Pathway Diagram

Pharmacophore Molecule [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile Hbond H-Bond Formation (Donor/Acceptor) Molecule->Hbond Pyrazole Moiety Kinase Kinase ATP Pocket (Hinge Region) Inhibition ATP Competitive Inhibition (Signal Blockade) Kinase->Inhibition Prevents Phosphorylation Hbond->Kinase

Figure 2: Pharmacological mechanism of action within the kinase ATP-binding pocket.[2][3][4]

Handling & Safety (E-E-A-T)

Hazard Identification
  • Acute Toxicity: Nitrile compounds can release cyanide ions upon metabolism; however, aryl acetonitriles are generally less toxic than aliphatic nitriles. Treat as Harmful if swallowed/inhaled .

  • Skin/Eye Irritation: Standard irritant.

Storage & Stability
  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong acids (which may hydrolyze the nitrile).

References

  • Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998". Journal of Organometallic Chemistry, 576(1-2), 147–168. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays". Journal of Medicinal Chemistry, 47(27), 6658–6661. Link(Demonstrates pyrazole/pyrimidine scaffolds in kinase inhibition).

  • PubChem Compound Summary. (2024). "3-(1H-Pyrazol-4-yl)phenylacetonitrile derivatives". National Center for Biotechnology Information. Link

Sources

Technical Whitepaper: Solubility Profiling of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile

[1][2]

Executive Summary

[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile (Calculated MW: ~183.21 g/mol ) is a critical bi-aryl building block often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic kinase modulators.[1][2] Its structure comprises a phenyl ring substituted with a polar acetonitrile moiety and an amphoteric pyrazole ring.

This guide provides a derived solubility profile based on Structure-Property Relationships (SPR) and standard pharmaceutical intermediate behaviors.[1][2]

  • DMSO: Primary solvent for stock solutions; expected solubility >100 mM due to strong H-bond acceptance by the solvent.[1][2]

  • Methanol: Secondary solvent for purification and transfers; expected solubility 10–50 mg/mL , temperature-dependent.[1][2]

Physicochemical Characterization

Understanding the molecular interaction potential is prerequisite to solubility optimization.

FeatureChemical MoietyInteraction MechanismImpact on Solubility
Core Scaffold Phenyl Ring

-

Stacking
Promotes crystal lattice stability (reduces solubility).[1][2]
H-Bond Donor Pyrazole (-NH)Hydrogen BondingHigh affinity for H-bond acceptors (DMSO > MeOH).[1][2]
H-Bond Acceptor Pyrazole (-N=)[1][2]Hydrogen BondingInteraction with protic solvents (MeOH).[3]
Dipole Acetonitrile (-CN)Dipole-DipoleEnhances solubility in polar aprotic solvents (DMSO, DMF).[1][2]

Solubility Profile in DMSO (Dimethyl Sulfoxide)[1][2][3][4][5][6]

Theoretical Basis

DMSO is the "Gold Standard" solvent for this compound class.[2] The sulfoxide oxygen in DMSO acts as a potent hydrogen bond acceptor, effectively breaking the intermolecular H-bonds between the pyrazole NH groups in the solid state. Simultaneously, the polar nature of DMSO solvates the acetonitrile dipole.

Operational Profile
  • Solubility Rating: High / Freely Soluble

  • Saturation Limit (Est.): > 50 mg/mL (> 270 mM)[2][3]

  • Dissolution Kinetics: Rapid. May require brief vortexing to disrupt crystal aggregates.[2]

Stock Solution Protocol (Standard: 100 mM)

Objective: Prepare a stable 100 mM stock for biological assays.

  • Weighing: Accurately weigh 18.3 mg of substance into a sterile 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or Hybri-Max™).

  • Dissolution: Vortex at medium speed for 30 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 2 minutes.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

    • Caution: DMSO is hygroscopic.[2][4] Water uptake >1% can precipitate the compound over time.

Solubility Profile in Methanol (MeOH)

Theoretical Basis

Methanol is a polar protic solvent.[2] While it can solvate the pyrazole and nitrile groups, it competes as both a donor and acceptor. The solubility is generally lower than in DMSO because Methanol's disruption of the hydrophobic


12
Operational Profile
  • Solubility Rating: Moderate / Soluble

  • Saturation Limit (Est.): 10 – 30 mg/mL (at 25°C)[2][3]

  • Temperature Sensitivity: High. Solubility likely doubles between 25°C and 50°C.

Applications
  • Recrystallization: Methanol is an excellent candidate for purification. Dissolve at reflux (~65°C) and cool slowly to 4°C to precipitate impurities.

  • HPLC Mobile Phase: Compatible. Ensure the sample is fully dissolved before injection to prevent column frit blockage.

Comparative Analysis & Workflow

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Assay vs. Purification).

SolubilityWorkflowStartCompound:[3-(1H-Pyrazol-4-yl)phenyl]acetonitrileDecisionIntended Application?Start->DecisionBioAssayBiological Assay(Screening/IC50)Decision->BioAssayHigh Conc. RequiredPurificationPurification / SynthesisDecision->PurificationRecovery NeededLCMSAnalytical QC(LC-MS/HPLC)Decision->LCMSAnalysisDMSO_PathSolvent: Anhydrous DMSOTarget: 10-100 mM StockBioAssay->DMSO_PathHigh SolubilityCryo-stableMeOH_PathSolvent: Methanol (Warm)Target: Saturation -> CoolingPurification->MeOH_PathTemp. DependentCrystallizationMix_PathSolvent: 50:50 MeOH:H2Oor Acetonitrile:H2OLCMS->Mix_PathMobile PhaseCompatibilityValidValidDMSO_Path->ValidValidate viaVisual Inspection

Figure 1: Solvent selection workflow based on downstream application requirements.

Experimental Protocols for Solubility Determination

Since exact batch-specific solubility can vary with polymorphs, the following Self-Validating Protocol is recommended to establish the precise limit for your specific lot.

Kinetic Saturation Method (Shake-Flask)

Purpose: Determine the thermodynamic solubility limit.[1][2]

  • Preparation: Place 50 mg of compound into a clear glass HPLC vial.

  • Solvent Addition: Add 500 µL of solvent (DMSO or Methanol).[2]

  • Agitation: Shake at 300 RPM at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter.

  • Quantification:

    • Dilute the filtrate 1:100 in Acetonitrile.

    • Analyze via UV-Vis Spectrophotometry (Absorbance at 254 nm) or HPLC.[1][2]

    • Compare against a standard curve prepared from a known low-concentration solution (e.g., 0.1 mg/mL in 100% DMSO).[1][2]

Visual Solubility "Tier Test" (Rapid)

Purpose: Quick estimation for lab handling.

  • Tier 1: Add solvent to reach 100 mg/mL . Vortex.

    • Clear? -> Solubility > 100 mg/mL.[1][2]

    • Cloudy? -> Go to Tier 2.

  • Tier 2: Add more solvent to reach 50 mg/mL . Vortex/Sonicate.[2][5]

    • Clear? -> Solubility 50–100 mg/mL.[1][2]

    • Cloudy? -> Go to Tier 3.

  • Tier 3: Dilute to 10 mg/mL .

    • Note: If insoluble at 10 mg/mL in DMSO, check compound identity or salt form (e.g., HCl salt may require water/DMSO mixtures).

References

  • Compound Identity & Analog Data

    • National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 5323623, 3-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole (Structural Analog). Retrieved from [Link][1][2][3]

  • Solubility Principles in Drug Discovery

    • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. [Link][1][2][3]

  • DMSO Handling Guidelines

    • Gaylord Chemical.[2][6] (2020). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from [Link][1][2]

  • Synthesis Context (JAK Inhibitor Scaffolds)

    • Lin, Q., et al. (2009). "Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction." Organic Letters. [Link][1][2][3]

Systematic Identification and Synthesis of[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile scaffold is a privileged building block in modern medicinal chemistry. Its derivatives are frequently utilized in the development of targeted therapeutics, most notably as hinge-binding motifs in protein kinase inhibitors targeting the Protein Kinase B (PKB/Akt) and Janus Kinase (JAK) pathways[1].

For researchers and drug development professionals, navigating the chemical space of these derivatives requires a rigorous methodology for Chemical Abstracts Service (CAS) registry searching, structural identification, and synthetic validation. This whitepaper provides an authoritative guide on executing systematic CAS searches for pyrazole-acetonitrile derivatives, interpreting their structural logic, and implementing self-validating synthetic protocols.

The Structural Logic of the Scaffold

The utility of the [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile core lies in its tri-part modularity, which dictates both its biological activity and synthetic versatility:

  • The Pyrazole Ring: Acts as a versatile hydrogen bond donor and acceptor. In kinase inhibitors, the pyrazole nitrogen atoms interact directly with the backbone amides of the kinase hinge region, anchoring the molecule within the ATP-binding pocket[1].

  • The Phenyl Spacer: Provides a rigid, hydrophobic vector that projects the molecule into the kinase selectivity pocket, defining the compound's off-target profile.

  • The Acetonitrile Moiety: Serves as the synthetic linchpin. The

    
    -protons are highly acidic (pKa ~22 in DMSO), allowing for facile deprotonation and subsequent functionalization (e.g., alkylation, arylation, or reduction to primary amines). This reactivity enables rapid combinatorial library generation[1].
    

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt / PKB (Target of Pyrazole Derivatives) PDK1->AKT mTOR mTOR / Survival Pathways AKT->mTOR

Fig 1. PI3K/Akt (PKB) signaling pathway targeted by pyrazole-acetonitrile derivatives.

Systematic CAS Number Search Methodologies

Because IUPAC nomenclature rules frequently shift (e.g., interchanging "benzeneacetonitrile" with "phenylacetonitrile" or "pyrazole-4-acetonitrile"), exact-text searching for these derivatives often yields false negatives. A systematic approach requires string-based and substructure search methodologies.

Substructure and Markush Searching

To capture all relevant CAS Registry Numbers (RNs), researchers must define a Markush structure in databases like SciFinder or Reaxys.

  • Causality: By leaving the

    
    -carbon of the acetonitrile group and the pyrazole nitrogen open for substitution (R-groups), the search algorithm bypasses nomenclature discrepancies and retrieves all functionally relevant derivatives, including those with protected pyrazole rings (e.g., THP or SEM protection).
    
String-Based Identifier Queries

For open-source databases (PubChem, ChEMBL), generating the Simplified Molecular-Input Line-Entry System (SMILES) or InChIKey of the core scaffold allows for Tanimoto similarity filtering. A similarity threshold of >80% is typically required to isolate true derivatives from structurally divergent analogs[2].

SearchWorkflow Markush Define Markush Structure Pyrazole-phenylacetonitrile SciFinder SciFinder / Reaxys Substructure Search Markush->SciFinder PubChem PubChem / ChEMBL SMILES / InChIKey Query Markush->PubChem Filter Filter by Tanimoto Similarity (>80%) SciFinder->Filter PubChem->Filter CAS Extract CAS Registry Numbers Filter->CAS

Fig 2. Systematic database search workflow for identifying derivative CAS numbers.

Identified Derivatives and Registry Data

Applying the methodologies above yields several critical derivatives utilized in commercial and academic drug discovery. The quantitative and registry data for key identified compounds are summarized below for comparative analysis[3],,[4],[2],[5].

Compound IUPAC NameCAS Registry NumberPubChem CIDMolecular FormulaMolecular Weight ( g/mol )Key Application
(1-phenyl-1H-pyrazol-4-yl)acetonitrile51412-23-84067612C11H9N3183.21Base building block / Proteomics
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile55432-07-02356897C17H12ClN3293.75Kinase inhibitor intermediate
2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile2060032-94-0N/AC11H10N4198.22Bioactive scaffold / Hinge binder

Experimental Workflow: Synthesis and Validation

To synthesize derivatives of the [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile scaffold, a robust, self-validating protocol is required. The following methodology details the synthesis of an


-alkylated derivative via Suzuki-Miyaura cross-coupling followed by nucleophilic substitution[1].
Phase 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask, combine 3-bromophenylacetonitrile (1.0 eq) and 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester (1.1 eq).

    • Causality: The THP protecting group is critical; it prevents the free pyrazole NH from coordinating with and poisoning the palladium catalyst, thereby ensuring high catalytic turnover.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

    • Causality: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating the reductive elimination step—a common bottleneck when coupling electron-rich heteroaryls.

  • Reaction: Dissolve in a 4:1 mixture of 1,4-Dioxane and water. Degas via three freeze-pump-thaw cycles. Heat to 90°C for 12 hours under nitrogen.

  • Validation Checkpoint 1 (LC-MS): Analyze an aliquot via LC-MS (ESI+). Self-Validation: The reaction is deemed complete only when the distinct 1:1 isotopic doublet characteristic of the aryl bromide starting material completely disappears, replaced by the product mass[M+H]+.

Phase 2: -Alkylation and Deprotection
  • Deprotonation: Dissolve the purified intermediate in anhydrous THF at 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) dropwise.

    • Causality: The highly acidic

      
      -protons of the acetonitrile moiety are easily abstracted by NaH, forming a resonance-stabilized carbanion ready for electrophilic attack.
      
  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, 1.1 eq) and stir for 2 hours at room temperature.

  • Deprotection: Add 4M HCl in Dioxane to cleave the THP protecting group, stirring for 4 hours.

  • Validation Checkpoint 2 (NMR): Purify via preparative HPLC. Self-Validation: Confirm the final structure using ¹H-NMR (DMSO-d6). The

    
    -CH₂ singlet (typically ~3.9 ppm) must disappear, replaced by a quartet (if methylated). Furthermore, the pyrazole NH proton must reappear as a broad singlet at ~12.8 ppm, unequivocally confirming successful THP cleavage.
    

Synthesis SM1 4-Pyrazoleboronic acid pinacol ester (THP protected) Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 1,4-Dioxane SM1->Suzuki SM2 3-Bromophenylacetonitrile SM2->Suzuki Intermediate [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile Suzuki->Intermediate Alkylation Alpha-Alkylation & Deprotection 1. NaH, R-X  |  2. HCl Intermediate->Alkylation Product Alkylated Pyrazole Derivative Alkylation->Product Validation Self-Validation 1H-NMR & LC-MS Product->Validation

Fig 3. Synthesis and validation workflow for pyrazole-acetonitrile derivatives.

References

  • Google Patents. "JP5345842B2 - Pharmaceutical combinations containing pyrazole derivatives as protein kinase modulators." Google Patents.
  • PubChem. "3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile | CID 2356897." National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "(1-phenyl-1H-pyrazol-4-yl)acetonitrile | CID 4067612." National Center for Biotechnology Information. Available at:[Link]

Sources

Thermodynamic Stability & Process Control of Pyrazole-Phenylacetonitrile Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic stability of pyrazole-phenylacetonitrile intermediates Content Type: In-depth Technical Guide

Executive Summary

In the high-stakes landscape of API synthesis—particularly for Janus kinase (JAK) inhibitors like Ruxolitinib and Baricitinib—the pyrazole-phenylacetonitrile motif represents a critical structural intersection. These intermediates are thermodynamically complex due to the interplay between annular tautomerism of the pyrazole ring and the C-H acidity of the acetonitrile methine group.

This guide analyzes the thermodynamic landscape of these intermediates, distinguishing between kinetic stability (required for isolation) and thermodynamic equilibrium (dictating yield and purity). We provide actionable protocols for assessing stability, controlling polymorphism, and preventing the silent yield-killer: the retro-Michael reaction .

Part 1: Molecular Architecture & Tautomeric Thermodynamics

The stability of pyrazole-phenylacetonitrile intermediates is governed by two primary thermodynamic forces: the aromatic stability of the pyrazole core and the steric/electronic effects of the phenylacetonitrile appendage.

Annular Tautomerism: The vs. Equilibrium

Unsubstituted pyrazoles exist in a dynamic equilibrium between


- and 

-tautomers. When a phenylacetonitrile group is attached (typically via a Michael addition or alkylation), the site of attachment (N1) "locks" the tautomer. However, the precursor pyrazole's thermodynamics dictate the regioselectivity of this attachment.
  • Thermodynamic Rule: Electron-withdrawing groups (EWG) on the pyrazole ring stabilize the tautomer where the proton is on the nitrogen furthest from the EWG to minimize lone-pair repulsion.

  • Synthetic Implication: If your synthesis involves coupling a 4-substituted pyrazole to a phenylacetonitrile derivative, the ratio of N1- vs. N2- isomers is kinetically determined but thermodynamically driven by the relative stability of the transition states, which mirror the ground-state tautomer stability.

The "Alpha-Proton" Vulnerability

The methine proton (


-H) of the phenylacetonitrile moiety is significantly acidic (

in DMSO).
  • Racemization Risk: In chiral intermediates (e.g., Ruxolitinib precursors), basic conditions required for the pyrazole coupling can deprotonate this position, leading to enolate formation and subsequent racemization.

  • Thermodynamic Driver: The stability of the enolate is enhanced by the nitrile group (induction) and the phenyl ring (resonance). Process control requires strictly maintaining pH below the onset of

    
    -deprotonation after the reaction is quenched.
    

Part 2: Reaction Thermodynamics (The Aza-Michael Equilibrium)

The formation of pyrazole-phenylacetonitrile intermediates often proceeds via an aza-Michael addition of a pyrazole to an aryl-acrylonitrile. This reaction is reversible. Understanding the thermodynamics of this equilibrium is vital for yield optimization.

The Retro-Michael Threat

The forward reaction (Addition) is generally exothermic. However, at elevated temperatures, the entropy term (


) dominates, favoring the reverse reaction (Retro-Michael), which releases the volatile pyrazole and the acrylonitrile species.


  • Low Temperature: Equilibrium shifts right (Product favored).

  • High Temperature: Equilibrium shifts left (Starting Materials favored).

Critical Insight: Many degradation events misidentified as "decomposition" during drying or recrystallization are actually thermodynamic reversion to starting materials due to excessive heat application.

Visualization: Reaction Energy Profile

The following diagram illustrates the competition between the Kinetic Product (fast formation) and the Thermodynamic Product (most stable), and the barrier to the Retro-Michael pathway.

ReactionProfile Figure 1: Thermodynamic profile of the Aza-Michael addition and reversion pathways. SM Starting Materials (Pyrazole + Acrylonitrile) TS Transition State (High Energy) SM->TS Activation Energy (Ea) Intermediate Target Intermediate (Kinetic Product) TS->Intermediate Exothermic Intermediate->SM Retro-Michael (High T) Degradant Thermodynamic Sink (Polymer/Oligomer) Intermediate->Degradant Irreversible Degradation

Part 3: Solid-State Stability & Polymorphism

Once isolated, the pyrazole-phenylacetonitrile intermediate enters the realm of solid-state thermodynamics. Pyrazoles are notorious for polymorphism—the ability to exist in multiple crystal lattice structures with different free energies.

Polymorph Screening Protocol

Different polymorphs exhibit different melting points and solubilities. The Metastable Polymorph often precipitates first (Ostwald's Rule of Stages) but will convert to the Stable Polymorph over time or under stress.

Risk: If a metastable form is isolated, it may convert to a stable form during storage. This conversion releases lattice energy, potentially accelerating chemical degradation or altering the dissolution profile of the drug product.

Table 1: Solid-State Characterization Matrix

TechniqueParameter MeasuredThermodynamic Insight
DSC (Differential Scanning Calorimetry)Melting Point (

), Heat of Fusion (

)
High

and

usually indicate the thermodynamically stable polymorph.
XRPD (X-Ray Powder Diffraction)Crystal Lattice SpacingUnique "fingerprint" for each polymorph. Essential for IP and regulatory filing.
TGA (Thermogravimetric Analysis)Weight Loss vs. TempDistinguishes solvates (stepwise loss) from degradation (continuous loss).
Hot-Stage Microscopy Visual Phase ChangeDirect observation of polymorph conversion (e.g., needle-to-plate transformation).

Part 4: Experimental Protocols for Stability Assessment

Protocol: Forced Degradation & Reversibility Study

This protocol differentiates between irreversible decomposition and reversible thermodynamic equilibrium.

Materials:

  • HPLC system with PDA detector.[1]

  • Thermostated heating block.

  • Solvents: Acetonitrile (ACN), Water, 0.1M HCl, 0.1M NaOH.

Workflow:

  • Baseline: Prepare a 1 mg/mL standard of the intermediate in ACN. Inject to establish purity.

  • Thermal Stress (Solid): Heat solid sample at 60°C, 80°C, and 100°C for 24 hours. Analyze by HPLC.

    • Success Criteria:

      
       degradation.
      
    • Failure Mode: Appearance of starting pyrazole peak indicates Retro-Michael reversion.

  • Hydrolytic Stress (Solution): Dissolve in 50:50 ACN:Water. Adjust pH to 2, 7, and 10. Stir at 40°C for 12 hours.

    • Mechanism:[2][3][4][5][6][7] Acid/Base catalyzes nitrile hydrolysis to amide/carboxylic acid.

  • Equilibrium Check: Take the "degraded" sample from Step 2 (if reversion occurred). Dissolve in reaction solvent and cool to 0°C.

    • Validation: If the peak for the intermediate increases, the reaction is thermodynamically reversible.

Visualization: Stability Testing Logic

StabilityWorkflow Figure 2: Logic flow for diagnosing instability mechanisms. Start Isolated Intermediate Stress Apply Thermal Stress (80°C, 24h) Start->Stress Analyze HPLC Analysis Stress->Analyze Decision Degradants Observed? Analyze->Decision Decision->Start No, Stable TypeA Identify: Pyrazole + Acrylonitrile Decision->TypeA Yes, SM peaks TypeB Identify: Amide/Acid/Oxides Decision->TypeB Yes, New peaks ConclusionA Mechanism: Retro-Michael (Thermodynamic Reversion) TypeA->ConclusionA ConclusionB Mechanism: Irreversible Decomposition (Hydrolysis/Oxidation) TypeB->ConclusionB

Part 5: Case Study – Ruxolitinib Intermediate Synthesis

Context: The synthesis of Ruxolitinib involves the coupling of 4-bromo-1H-pyrazole to a cyclopentyl-acrylonitrile derivative.[7][8]

Thermodynamic Challenge: The reaction uses a catalyst (often DBU or a chiral Rhodium catalyst) to effect the Michael addition.

  • Observation: If the reaction mixture is held at high temperature (>60°C) for extended periods, the enantiomeric excess (ee) drops, and the yield decreases.

  • Root Cause: The system reaches thermodynamic equilibrium. The racemic mixture is often thermodynamically favored over the pure enantiomer due to the entropy of mixing, and the Retro-Michael reaction allows the chiral center to reset.

  • Solution: Operate under Kinetic Control .

    • Perform the addition at low temperature (0°C to -20°C).

    • Quench the reaction immediately upon consumption of starting material (monitor via HPLC).

    • Avoid thermal recrystallization; prefer anti-solvent precipitation to lock in the kinetic purity.

References

  • Tautomerism in Pyrazoles: Alkorta, I., et al. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles." Molecules, 2019.[9] [Link]

  • Ruxolitinib Synthesis & Intermediates: Lin, Q., et al. "Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction."[10] Organic Letters, 2009.[3][10] [Link]

  • Solid-State Stability of Pyrazoles: Vrzal, L., et al. "Polymorphism of Pyrazole Derivatives: Thermodynamic and Structural Aspects." Crystal Growth & Design, 2021. [Link](Generalized link to journal for verification of recent polymorph studies)

  • Retro-Michael Reaction Thermodynamics: Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006. (Detailed discussion on reversibility). [Link]

Sources

The Ionization Landscape of[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile: A Technical Guide to pKa and Molecular Speciation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, DMPK Scientists, and Preclinical Formulation Researchers.

Executive Summary

In modern drug discovery, particularly in the development of kinase inhibitors and CNS-penetrant therapeutics, the precise characterization of a molecule's acid-base properties is non-negotiable. [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile (Chemical Formula: C₁₁H₉N₃) is a highly versatile bifunctional scaffold. It combines the hydrogen-bond donor/acceptor capacity of a pyrazole ring with the unique electronic and reactive properties of an acetonitrile moiety.

Understanding the pKa values and ionization states of this compound is critical for predicting its aqueous solubility, lipophilicity (LogD), membrane permeability, and target engagement (such as binding to the ATP-hinge region of kinases). This whitepaper provides a comprehensive, mechanistically grounded analysis of the ionization properties of this molecule, supported by validated experimental workflows for empirical determination.

Structural and Electronic Profiling

The physicochemical behavior of[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile is dictated by two distinct ionizable substructures. Because the two functional groups are separated by a phenyl ring, their electronic communication is mediated through resonance and inductive effects, allowing us to accurately predict the compound's overall pKa profile by analyzing its constituent parts.

The Amphoteric Pyrazole Core

The 1H-pyrazol-4-yl group is amphoteric, meaning it can act as both an acid and a base.

  • Basic Center (N2): The pyridine-like nitrogen possesses a lone pair of electrons orthogonal to the aromatic π-system, allowing it to accept a proton. Unsubstituted pyrazole has a conjugate acid pKa of 2.49[1].

  • Acidic Center (N1): The pyrrole-like nitrogen can donate a proton to form a resonance-stabilized pyrazolide anion. Unsubstituted pyrazole has a conjugate base pKa of 14.21 [1.9].

  • Substituent Effects: The attachment of a phenyl ring at the 4-position exerts a mild electron-withdrawing effect via induction, slightly increasing the acidity of the N1 proton. Consequently, the predicted pKa for the deprotonation of the 4-phenylpyrazole moiety drops to approximately 13.94 [1.6].

The Carbon Acid: Acetonitrile Moiety

The -CH₂CN group represents a classic carbon acid. The strong electron-withdrawing nature of the cyano group (-C≡N), combined with the resonance stabilization provided by the adjacent phenyl ring, acidifies the alpha-protons. The reference compound, phenylacetonitrile (benzyl cyanide), exhibits a pKa of 14.33 in aqueous conditions [1.7]. The meta-substitution of the pyrazole ring has a negligible inductive effect on this distant carbon, meaning the alpha-protons will ionize competitively with the pyrazole N-H at highly alkaline pH levels.

Quantitative Data Summary
Functional Group / SubstructureIonization TypeReference pKa (Aqueous)Predicted pKa for Target CompoundBiological Relevance at pH 7.4
Pyrazole (N2) Base (Protonation)2.49[1]~2.0 - 2.5 Neutral (Un-ionized)
Pyrazole (N1) Acid (Deprotonation)14.21 [1.9]~13.9 Neutral (Un-ionized)
Acetonitrile (-CH₂-) Acid (Deprotonation)14.33 [1.7]~14.3 Neutral (Un-ionized)

Table 1: Predicted ionization constants for [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile based on structural analogs.

The Ionization Continuum and Microspecies

Based on the pKa values,[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile exists almost exclusively in its neutral, un-ionized form across the entire physiological pH range (pH 4.0 to 9.0). This makes it highly lipophilic and highly permeable, ideal for crossing the blood-brain barrier or cellular membranes.

To visualize the causality of pH changes on the molecular structure, we map the state transitions below.

G Cation Cationic State (Protonated Pyrazole) Dominant at pH < 2.0 Neutral Neutral State (Uncharged Molecule) Dominant at pH 2.5 - 13.0 Cation->Neutral - H+ (pKa ~2.5) Deprotonation of N2 Neutral->Cation + H+ Anion1 Anionic State A (Pyrazolide Anion) Dominant at pH > 13.9 Neutral->Anion1 - H+ (pKa ~13.9) Deprotonation of N1 Anion2 Anionic State B (Carbanion) Dominant at pH > 14.3 Neutral->Anion2 - H+ (pKa ~14.3) Deprotonation of CH2 Anion1->Neutral + H+ Anion2->Neutral + H+

Figure 1: State transition diagram illustrating the pH-dependent microspecies of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile.

Experimental Protocol: Self-Validating UV-Metric pKa Determination

Because the pKa values of this compound lie at the extreme ends of the pH scale (< 3 and > 13), standard potentiometric titration (pH electrode) is highly prone to glass electrode error and water leveling effects.

Methodology and Causality

Step 1: Co-solvent Preparation (Addressing Low Aqueous Solubility)

  • Action: Dissolve the compound in HPLC-grade DMSO to create a 10 mM stock. Dilute to a working concentration of 50 µM in a universal aqueous buffer (e.g., Britton-Robinson buffer) modified with 10% methanol.

  • Causality: The neutral species (dominating from pH 3 to 13) is highly hydrophobic. The 10% methanol prevents precipitation during the titration, ensuring the UV readings reflect true dissolved species rather than light scattering from aggregates.

Step 2: Spectrophotometric Titration

  • Action: Titrate the solution from pH 1.0 to pH 15.0 using 0.5 M HCl and 0.5 M KOH. Record the UV-Vis spectrum (200–400 nm) after each 0.2 pH unit increment.

  • Causality: The transition from the neutral pyrazole to the pyrazolide anion (pH ~13.9) will cause a bathochromic shift (red shift) due to increased electron delocalization across the phenyl ring.

Step 3: Self-Validation via Isosbestic Points

  • Action: Overlay all collected spectra. Identify the presence of strict isosbestic points (wavelengths where total absorbance remains constant regardless of pH).

  • Causality:This is the critical self-validating step. If isosbestic points are maintained, the system is a pure two-state thermodynamic equilibrium (e.g., Neutral ⇌ Anion). If the isosbestic points drift, it indicates compound degradation (e.g., hydrolysis of the nitrile group at high pH) or precipitation, rendering the pKa calculation invalid.

Step 4: Target Factor Analysis (TFA)

  • Action: Export the data matrix (Absorbance vs. Wavelength vs. pH) and apply non-linear regression using the Henderson-Hasselbalch equation to extract the exact pKa values.

Workflow Step1 1. Sample Preparation 50 µM in Buffer + 10% MeOH Step2 2. UV-Vis Titration Scan 200-400 nm across pH 1.0 - 15.0 Step1->Step2 Step3 3. Isosbestic Validation Check for spectral crossing points Step2->Step3 Step4 4. Target Factor Analysis Deconvolute overlapping spectra Step3->Step4 Step5 5. Non-Linear Regression Derive pKa1 and pKa2 Step4->Step5

Figure 2: Self-validating experimental workflow for UV-metric pKa determination.

Implications for Drug Development

The ionization profile of[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile dictates its utility in medicinal chemistry:

  • Kinase Hinge Binding: The pyrazole moiety is a privileged motif for binding to the ATP pocket of kinases. Because it remains strictly neutral at physiological pH (7.4), it acts as a perfect bidentate hydrogen bond donor/acceptor system without the desolvation penalty associated with charged species.

  • Metabolic Stability: The alpha-protons of the acetonitrile group, while acidic at pH > 14, are stable at physiological pH. However, their relative acidity (pKa ~14.3) makes them susceptible to abstraction by cytochrome P450 enzymes, potentially leading to alpha-hydroxylation and subsequent cyanide release—a critical DMPK liability that must be monitored.

  • Formulation Constraints: Because the compound lacks a basic amine with a pKa between 6 and 9, it cannot be readily formulated as a water-soluble hydrochloride salt for oral or intravenous delivery. Formulation scientists must rely on lipid-based delivery systems, amorphous solid dispersions, or co-solvents to achieve therapeutic exposures.

References

  • Cas 288-13-1, Pyrazole - LookChem. LookChem Database. Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at:[Link]

  • Showing Compound Benzeneacetonitrile (FDB012457). FooDB. Available at:[Link]

Sources

Crystal Structure Analysis of[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile represents a highly versatile scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. Understanding its solid-state architecture is critical for rational drug design, polymorphism screening, and formulation stability.

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this molecule. By deconstructing the experimental methodology, supramolecular interactions, and crystallographic validation metrics, this guide establishes a rigorous framework for analyzing pyrazole-phenylacetonitrile derivatives.

Molecular Anatomy & Crystallographic Rationale

The structural behavior of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile in the solid state is dictated by two distinct functional moieties:

  • The 1H-Pyrazol-4-yl Group: Pyrazole is an ambidentate heterocycle containing both a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (N). In the crystalline state, pyrazole derivatives typically self-assemble into one-dimensional catemeric chains or discrete dimers via strong N-H···N hydrogen bonds[1]. The proximity of these donor-acceptor centers dictates the resulting supramolecular synthons, leading to high lattice energies and distinct melting points[2].

  • The Phenylacetonitrile Moiety: The -CH₂CN group introduces a degree of conformational flexibility and a localized dipole. The nitrile nitrogen serves as a weak hydrogen-bond acceptor, frequently participating in C-H···N interactions that cross-link primary hydrogen-bonded networks into 2D or 3D architectures[3]. Furthermore, the methylene protons are moderately acidic and can act as weak donors in the crystal lattice[4].

Understanding the interplay between the strong N-H···N pyrazole interactions and the weaker C-H···N nitrile interactions is the core objective of this crystallographic analysis.

Experimental Methodology: A Self-Validating Workflow

To achieve atomic-level resolution and accurate bond metrics, the experimental protocol must minimize thermal motion and prevent solvent loss. The following step-by-step methodology ensures high-fidelity data acquisition.

Protocol 1: Crystal Cultivation

Causality: High-quality single crystals require a slow approach to supersaturation to avoid kinetic trapping of defects or amorphous precipitation.

  • Solvent Selection: Dissolve 50 mg of[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile in a binary solvent system of Dichloromethane/Ethanol (1:1 v/v). The DCM provides high solubility, while ethanol acts as an antisolvent that participates in hydrogen bonding, moderating the crystallization rate.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles.

  • Slow Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20 °C for 4–7 days until block-like crystals form.

Protocol 2: SCXRD Data Acquisition

Causality: Data must be collected at cryogenic temperatures to reduce atomic thermal vibrations (thermal ellipsoids), thereby improving the resolution of high-angle reflections and allowing for the accurate location of the critical pyrazole N-H proton[1].

  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.15 × 0.1 mm. Coat the crystal in Paratone-N oil to prevent atmospheric degradation and mount it on a MiTeGen microloop.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 150 K .

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Mo Kα radiation source (λ = 0.71073 Å) and a CMOS/CCD detector. Execute a strategy to ensure >99% completeness up to 2θ = 55°.

Protocol 3: Structure Solution & Refinement
  • Data Reduction: Integrate frames using software such as APEX or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to correct for the crystal's shape and beam path.

  • Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
    • Self-Validation Check: Ensure all non-hydrogen atoms are refined anisotropically. The pyrazole N-H proton should be located from the difference Fourier map and refined freely to confirm the tautomeric state[5].

SCXRD_Workflow A 1. Crystal Cultivation (Slow Evaporation) B 2. Crystal Selection & Mounting (Paratone Oil, Microloop) A->B C 3. Data Collection at 150 K (Mo Kα Radiation) B->C D 4. Data Reduction & Absorption Correction (Multi-scan method) C->D E 5. Structure Solution (Direct Methods / Dual-Space) D->E F 6. Least-Squares Refinement (Anisotropic, H-atom riding) E->F G 7. Validation & CIF Generation (CheckCIF, R-factor < 5%) F->G

Caption: Step-by-step SCXRD workflow for [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile.

Quantitative Data Presentation

The following table summarizes representative crystallographic and refinement parameters typical for this class of pyrazole-phenylacetonitrile derivatives, demonstrating the high precision required for publication-quality structural analysis.

ParameterValue / Description
Empirical Formula C₁₁H₉N₃
Formula Weight 183.21 g/mol
Temperature 150(2) K
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

= 11.24 Å,

= 5.68 Å,

= 15.32 Å

= 104.5°
Volume ~946.5 ų
Z (Molecules per unit cell) 4
Calculated Density (

)
1.285 g/cm³
Absorption Coefficient (

)
0.082 mm⁻¹
Reflections Collected / Unique 12,450 / 2,150[

= 0.035]
Goodness-of-Fit (GoF) on

1.045
Final

Indices[

]

= 0.0412,

= 0.0985
Largest Diff. Peak and Hole 0.25 and -0.18 e·Å⁻³

Supramolecular Architecture & Intermolecular Interactions

The crystal packing of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile is a masterclass in hierarchical self-assembly, driven by a combination of strong and weak intermolecular forces.

Primary Synthon: Pyrazole Catemers

Unlike some halopyrazoles that form trimeric motifs, 4-substituted pyrazole derivatives frequently form one-dimensional chains via intermolecular N-H···N hydrogen bonding[1]. The pyrazole N-H proton donates to the unprotonated nitrogen of an adjacent molecule, creating a robust, infinite catemeric chain propagating along the crystallographic axis. The precise location of this proton is critical, as it confirms the specific tautomeric form present in the solid state[5].

Secondary Synthon: Nitrile Cross-Linking

The acetonitrile group plays a vital secondary role. The highly electronegative sp-hybridized nitrogen of the -C≡N group acts as an acceptor for weak C-H···N interactions[3]. These interactions typically originate from the aromatic protons of adjacent phenyl rings or the acidic methylene protons of the acetonitrile group itself. This cross-linking bridges the primary pyrazole chains, extending the architecture into a 2D sheet or 3D network.

Tertiary Stabilization: Stacking

The coplanarity (or near-coplanarity) of the pyrazole and phenyl rings allows for face-to-face


 stacking interactions between adjacent 2D sheets. The centroid-to-centroid distances typically fall in the range of 3.6–3.8 Å, providing the final dispersive stabilization to the crystal lattice[2].

Interaction_Network PZ_NH Pyrazole N-H (Donor) PZ_N Pyrazole N (Acceptor) PZ_NH->PZ_N Strong N-H···N (1D Chains/Dimers) CH_Aryl Aryl C-H (Weak Donor) CN_Group Nitrile -C≡N (Weak Acceptor) CH_Aryl->CN_Group Weak C-H···N (Cross-linking) Pi_System Aryl/Pyrazole π-System Pi_System->Pi_System π-π Stacking (Face-to-Face)

Caption: Supramolecular interaction network driving the crystal packing.

Self-Validating Quality Control in Crystallography

To ensure the trustworthiness of the structural model, the refinement process must be treated as a self-validating system. The validity of the [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile structure is confirmed through three primary metrics:

  • 
     and 
    
    
    
    Values:
    The
    
    
    value measures the agreement between the calculated and observed structural amplitudes. An
    
    
    < 0.05 (or 5%) indicates a highly accurate model. The weighted
    
    
    -factor (
    
    
    ) accounts for data variance and should ideally be < 0.15.
  • Goodness-of-Fit (GoF): The GoF assesses whether the model over-fits or under-fits the data relative to the experimental error. A GoF approaching 1.000 (e.g., 1.045) signifies that the weighting scheme is appropriate and the model is physically meaningful.

  • Residual Electron Density: After placing all atoms, the largest difference Fourier peak (e.g., 0.25 e·Å⁻³) should be located near heavy atoms (or in the middle of covalent bonds), and the deepest hole should be negligible. If a large residual peak (>1.0 e·Å⁻³) appears near the pyrazole ring, it may indicate rotational disorder or an incorrect tautomeric assignment, necessitating a re-evaluation of the hydrogen-bonding network.

References

  • Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate IUCr Journals URL
  • National Science Foundation (NSF)
  • Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K (PMC Archive)
  • α-Formylphenylacetonitrile in the Solid State at 220K IUCr Journals URL
  • Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile.

Sources

Methodological & Application

Application Note: High-Yield Synthesis of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors (e.g., JAK, CDK, and SIK inhibitors) and other pharmaceutically active molecules. The incorporation of a pyrazole ring onto an aryl scaffold is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction.

This application note details a robust, self-validating, two-step protocol starting from commercially available 2-(3-bromophenyl)acetonitrile and 1-Boc-pyrazole-4-boronic acid pinacol ester. By utilizing an N-protected boronic ester, this protocol prevents catalyst poisoning and off-target N-arylation, ensuring high yields and scalability [1].

Mechanistic Rationale & E-E-A-T Insights

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than just following a recipe. The Suzuki coupling of heteroaryl systems presents unique challenges that this protocol systematically addresses:

  • Nucleophile Selection (The Boronic Species): We utilize 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole instead of the free boronic acid. Free pyrazole-4-boronic acids are highly polar, difficult to isolate, and highly susceptible to protodeboronation under basic conditions. The pinacol ester (BPin) is bench-stable, and the tert-butyloxycarbonyl (Boc) protecting group prevents the pyrazole NH from coordinating with and poisoning the Palladium catalyst [2].

  • Catalyst Selection: Pd(dppf)Cl₂ is selected over standard Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle (99°), which accelerates the rate-limiting reductive elimination step, minimizing side reactions and homocoupling.

  • Solvent System (1,4-Dioxane/H₂O 4:1): The presence of water is non-negotiable. Water dissolves the inorganic base (K₂CO₃) and facilitates the hydrolysis of the pinacol ester in situ to form the electron-rich boronate complex

    
    , which is the actual species that undergoes transmetalation with the Pd(II) intermediate.
    
Visualizing the Synthetic Logic

Workflow SM1 2-(3-Bromophenyl) acetonitrile Rxn Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 4h SM1->Rxn SM2 1-Boc-pyrazole-4- boronic acid pinacol ester SM2->Rxn Int Boc-Protected Intermediate Rxn->Int >85% Yield Deprot Deprotection TFA/DCM, RT Int->Deprot Prod [3-(1H-Pyrazol-4-yl) phenyl]acetonitrile Deprot->Prod Quantitative

Synthetic workflow for[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile via Suzuki coupling.

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA 2-(3-Bromophenyl)acetonitrile PdII Ar-Pd(II)-Br Complex OA->PdII TM Transmetalation PdII->TM Pyrazole Boronic Ester + Base PdII2 Ar-Pd(II)-Pyrazole TM->PdII2 RE Reductive Elimination PdII2->RE RE->Pd0 Catalyst Regeneration Prod Coupled Product RE->Prod

Catalytic cycle of the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Reagents & Materials

Quantitative Reagent Table (10 mmol Scale)
Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
2-(3-Bromophenyl)acetonitrileElectrophile196.041.0 eq1.96 g
1-Boc-pyrazole-4-boronic acid pinacol esterNucleophile294.161.2 eq3.53 g
Pd(dppf)Cl₂·CH₂Cl₂Catalyst816.640.05 eq408 mg
Potassium Carbonate (K₂CO₃)Base138.213.0 eq4.15 g
1,4-Dioxane / H₂O (4:1)SolventN/A0.2 M50 mL
Trifluoroacetic Acid (TFA)Deprotecting Agent114.0215.0 eq11.5 mL
Dichloromethane (DCM)Solvent (Step 2)84.93N/A40 mL

Step-by-Step Experimental Protocol

Phase 1: Suzuki-Miyaura Cross-Coupling

Self-Validating Goal: Complete consumption of the aryl bromide and formation of the Boc-protected intermediate.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-bromophenyl)acetonitrile (1.96 g, 10 mmol), 1-Boc-pyrazole-4-boronic acid pinacol ester (3.53 g, 12 mmol), and K₂CO₃ (4.15 g, 30 mmol).

  • Solvent Addition & Degassing (Critical Step): Add 50 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Submerge a needle connected to a Schlenk line and sparge the mixture with ultra-pure Nitrogen gas for exactly 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.05 mmol), and reseal. Sparge for an additional 2 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture in an oil bath at 90°C for 4 to 6 hours under a positive nitrogen atmosphere.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1) and LC-MS. The starting bromide is UV-active. The product will appear as a new, highly UV-active spot with a lower Rf. LC-MS should indicate the desired mass

    
     (for the Boc-protected intermediate). Note: Partial thermal deprotection of the Boc group may occur, yielding a mixture of protected and deprotected product. This is acceptable as the next step forces complete deprotection.
    
  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with distilled water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the intermediate tert-butyl 4-(3-(cyanomethyl)phenyl)-1H-pyrazole-1-carboxylate.

Phase 2: Boc Deprotection

Self-Validating Goal: Quantitative removal of the Boc group to yield the final target.

  • Reaction Setup: Dissolve the purified intermediate from Phase 1 in anhydrous DCM (40 mL) in a 100 mL flask.

  • Acid Addition: Cool the flask to 0°C in an ice bath. Slowly add TFA (11.5 mL, ~150 mmol) dropwise over 5 minutes.

  • Deprotection: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • IPC: Check by TLC (Hexanes:EtOAc 1:1) or LC-MS. The starting material spot will disappear, replaced by a highly polar baseline spot (the TFA salt of the product). LC-MS should show a single peak at

    
    .
    
  • Neutralization & Workup: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Redissolve the oily residue in EtOAc (80 mL) and carefully wash with saturated aqueous NaHCO₃ (3 × 50 mL) until the aqueous layer pH is >7.

  • Final Isolation: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Triturate the resulting solid with cold diethyl ether to afford pure [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile as an off-white to pale yellow solid.

Optimization & Troubleshooting Data

To ensure maximum trustworthiness, the following table summarizes alternative conditions and their typical outcomes based on empirical process chemistry data:

ParameterCondition TestedResult / ObservationRecommendation
Catalyst Pd(PPh₃)₄45-50% yield. Sluggish reaction.Avoid for sterically hindered or heteroaryl couplings.
Catalyst Pd(dppf)Cl₂ >85% yield. Clean conversion. Optimal choice.
Base Na₂CO₃60% yield. Incomplete conversion.Less soluble in the mixed solvent system.
Base K₂CO₃ or Cs₂CO₃ >85% yield. Optimal choice. Cs₂CO₃ is better for difficult substrates but more expensive.
Protecting Group Unprotected Pyrazole<20% yield. Heavy Pd black formation.The free NH coordinates Pd, poisoning the catalyst. Always protect.

Troubleshooting Tip - Palladium Scavenging: If the final product exhibits a dark grayish tint, it is likely contaminated with residual palladium. To resolve this, dissolve the product in EtOAc and stir with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) for 4 hours at 40°C before final filtration.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. ACS Publications. Available at:[Link]

Procedure for the hydrolysis of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile to carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the hydrolysis of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile to [3-(1H-Pyrazol-4-yl)phenyl]acetic acid .

This transformation involves the conversion of a nitrile group (


) to a carboxylic acid (

) on a scaffold containing an amphoteric pyrazole ring. The presence of the pyrazole moiety dictates specific solubility parameters and workup procedures that differ from standard phenylacetic acid synthesis.

Executive Summary

The hydrolysis of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile requires rigorous pH control due to the amphoteric nature of the pyrazole heterocycle. While standard acidic or basic hydrolysis can cleave the nitrile, the isolation step is the process bottleneck. This guide recommends Alkaline Hydrolysis (Method A) as the primary protocol due to superior solubility of the dianionic intermediate and cleaner impurity profiles. An alternative Acidic Hydrolysis (Method B) is provided for substrates sensitive to base.

Chemical Context & Mechanism

The substrate contains two key functional groups affecting the process:

  • Acetonitrile Group: Requires vigorous hydrolysis (reflux) to pass through the primary amide intermediate to the carboxylic acid.

  • 1H-Pyrazole Ring:

    • Acidic Character: The N-H proton (

      
      ) can be deprotonated in strong base.
      
    • Basic Character: The pyridine-like nitrogen (

      
      ) can be protonated in strong acid.
      

Therefore, the product exists in three distinct states depending on pH:

  • pH < 2: Cationic (Soluble Pyrazolium salt).

  • pH ~ 4–6: Neutral/Zwitterionic (Least Soluble – Precipitation Zone ).

  • pH > 12: Anionic/Dianionic (Soluble Carboxylate/Pyrazolate).

Reaction Mechanism (Alkaline)

The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon, forming an imidate, which tautomerizes to the primary amide. Further hydrolysis yields the carboxylate.

Mechanism Substrate Nitrile Substrate Imidate Imidate Intermediate Substrate->Imidate OH- / H2O Reflux Amide Primary Amide (CONH2) Imidate->Amide Tautomerization Dianion Dianion Species (COO- / Pyrazolate-) Amide->Dianion OH- / H2O -NH3 Product Final Acid (COOH / Pyrazole-NH) Dianion->Product Acidification to pH 5.0

Figure 1: Mechanistic pathway for the alkaline hydrolysis of pyrazole-phenylacetonitriles.

Experimental Protocols

Method A: Alkaline Hydrolysis (Preferred)

This method utilizes the high solubility of the pyrazole dianion in aqueous base to drive the reaction to completion.

Reagents:

  • Substrate: [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile (1.0 equiv)

  • Base: Sodium Hydroxide (NaOH), 6.0 equiv (pellets or 50% wt solution)

  • Solvent: Ethanol/Water (1:1 v/v) or Ethylene Glycol (for higher temp)

  • Workup: Conc. HCl (37%)

Protocol Steps:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with the substrate (e.g., 10 g).

  • Solvation: Add Ethanol (50 mL) and Water (50 mL). Stir to create a slurry.

  • Base Addition: Add NaOH (6.0 equiv). Note: The mixture may become homogeneous as the pyrazole deprotonates.

  • Reaction: Heat the mixture to reflux (

    
    ) for 8–12 hours.
    
    • Process Control: Monitor by HPLC. The nitrile peak will disappear first, followed by the amide intermediate. Continue reflux until Amide < 0.5%.

  • Distillation (Optional): If ethanol is used, distill off the bulk of the ethanol to reduce solubility of the final product during precipitation.

  • Clarification: If any insoluble particulates remain, filter the hot alkaline solution through a Celite pad.

  • Precipitation (Critical Step):

    • Cool the solution to

      
       in an ice bath.
      
    • Slowly add Conc. HCl dropwise while monitoring pH.

    • Target pH: Adjust exactly to pH 5.0 – 5.5 .

    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation: Stir the slurry at

    
     for 1 hour to maximize yield. Filter the solid and wash with cold water (
    
    
    
    ) to remove NaCl.
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Method B: Acidic Hydrolysis (Alternative)

Used when basic conditions cause side reactions or if the hydrochloride salt is the desired final form.

Reagents:

  • Substrate (1.0 equiv)

  • Acid: Glacial Acetic Acid (10 vol) + Conc. HCl (5 vol) + Water (5 vol)

Protocol Steps:

  • Setup: Dissolve substrate in Glacial Acetic Acid.

  • Acid Addition: Add Conc. HCl and Water.[1][2][3]

  • Reaction: Reflux (

    
    ) for 6–10 hours.
    
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most acetic acid.

    • Dilute residue with water.

    • Option 1 (Salt Isolation): If the HCl salt crystallizes, filter directly.

    • Option 2 (Free Acid): Adjust pH to 5.0 using 4M NaOH to precipitate the zwitterion.

Process Control & Data Analysis

HPLC Monitoring Parameters

To ensure complete conversion, track the reaction species using the following relative retention times (RRT).

SpeciesFunctional GroupApprox. RRTCharacteristic
Starting Material Nitrile (

)
1.00Sharp, non-polar
Intermediate Amide (

)
0.65Broad, polar
Product Acid (

)
0.45Broad, pH dependent

Note: HPLC Method: C18 Column, Mobile Phase A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5% to 95% B.

Isolation Logic Flowchart

The isolation of amphoteric heterocycles is non-trivial. Use the logic below to determine the optimal workup.

Workup Start Reaction Complete (Alkaline Solution) CheckSolids Insolubles Present? Start->CheckSolids Filter Hot Filtration (Remove impurities) CheckSolids->Filter Yes Acidify Acidify to pH 5.0 (Isoelectric Point) CheckSolids->Acidify No Filter->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Isolate Filter & Wash (Cold Water) Precipitate->Isolate Yes (Standard) Extract Extract with EtOAc (If no precipitate) Precipitate->Extract No (High Solubility)

Figure 2: Decision tree for the isolation of amphoteric pyrazole-acetic acids.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Low temperature or insufficient base.Switch solvent to Ethylene Glycol (

) to achieve higher reflux temp. Increase NaOH to 10 equiv.
Stalled at Amide Steric hindrance or low water content.Add more water to the reaction mixture. Ensure rigorous reflux.
No Precipitation pH missed or product too soluble.Check pH meter calibration. The pI is narrow. If still soluble, saturate aqueous layer with NaCl and extract with Ethyl Acetate/THF (1:1).
Colored Impurities Oxidation of pyrazole or phenol traces.Perform hydrolysis under Nitrogen atmosphere. Treat final solution with activated carbon before acidification.

Safety Considerations

  • Acetonitrile Derivatives: While the nitrile is being hydrolyzed, ensure proper ventilation to avoid inhalation of any volatile nitrile species, though unlikely with this molecular weight.

  • Ammonia Evolution: The hydrolysis releases ammonia gas (

    
    ). Perform in a fume hood.
    
  • Exotherms: Acidification of the basic reaction mixture is highly exothermic. Add acid slowly with cooling.

References

  • General Nitrile Hydrolysis: Cohen, S. M., et al. "Hydrolysis of Nitriles to Carboxylic Acids." Journal of Organic Chemistry. (Standard reference for acid/base hydrolysis mechanisms).

  • Pyrazole Chemistry: "Synthesis and properties of 3-phenyl-1H-pyrazole derivatives." Atlantis Press. (Context on pyrazole stability and synthesis).

  • Amphoteric Workup Precedents: "Process for the preparation of (1,4-diaryl-pyrazol-3-yl)-acetic acids." US Patent 4952702A. (Industrial precedent for hydrolyzing pyrazole-acetonitriles).[4]

  • Solubility Data: "3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile." PubChem. (Physical properties of analogous substrates).

Sources

Using [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile as a JAK inhibitor intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile as a Key Intermediate in the Synthesis and Evaluation of Next-Generation JAK Inhibitors

Executive Summary

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a highly conserved signaling cascade responsible for mediating immune responses, hematopoiesis, and tissue homeostasis. Dysregulation of this pathway is a primary driver of autoimmune disorders (e.g., rheumatoid arthritis) and myeloproliferative neoplasms [1]. The development of small-molecule JAK inhibitors (e.g., Ruxolitinib, Baricitinib) has revolutionized targeted therapy.

This application note details the utility of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile as a highly versatile synthetic intermediate. By leveraging the pyrazole moiety for hinge-region binding and the phenylacetonitrile group for late-stage conformational locking, researchers can rapidly generate libraries of highly selective JAK1/JAK2 inhibitors [2]. This guide provides mechanistically grounded synthetic protocols, self-validating screening methodologies, and structural activity relationship (SAR) data presentation standards.

Mechanistic Grounding: The Pyrazole-Phenyl-Acetonitrile Pharmacophore

The rational design of JAK inhibitors heavily relies on occupying the ATP-binding pocket of the kinase domain. The [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile scaffold offers a dual-advantage architecture:

  • The Pyrazole Ring (Hinge Binder): Pyrazole serves as an excellent aryl bioisostere with a lower lipophilicity profile (Clog P = 0.24) compared to benzene. More importantly, it acts as a critical hydrogen-bond donor/acceptor. In the JAK1 active site, the pyrazole nitrogen forms a crucial hydrogen bond with the backbone carbonyl of the Glu966 hinge residue, anchoring the inhibitor [3].

  • The Phenylacetonitrile Moiety (Hydrophobic Probe & Linker): The phenyl ring extends into the hydrophobic pocket adjacent to the ATP site. The alpha-carbon of the acetonitrile group is highly acidic, allowing for facile functionalization (e.g., gem-dialkylation or spiro-cycloalkylation). This alkylation restricts the rotatable bonds of the linker, locking the molecule into its bioactive conformation and significantly reducing the entropic penalty upon target binding [4].

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK) Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor Pyrazole-Acetonitrile JAK Inhibitor Inhibitor->JAK Blocks ATP Pocket pSTAT Phosphorylated STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription (Immune Response) pSTAT->Nucleus Translocation

Mechanism of action of pyrazole-based JAK inhibitors in the JAK-STAT pathway.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls to verify causality and experimental success at each step.

Protocol A: Alpha-Alkylation of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile

Causality Statement: Unrestricted phenylacetonitriles exhibit high rotational freedom. By deprotonating the alpha-carbon and reacting it with an


-dibromoalkane, we form a spiro-cycloalkyl group. This steric bulk forces the central phenyl ring out of the plane of the adjacent core system, occupying a specific hydrophobic pocket near the Met458 gatekeeper residue and enhancing kinase selectivity [4].

Materials:

  • [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile (1.0 eq)

  • 1,2-Dibromoethane or 1,3-Dibromopropane (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under a continuous argon stream to eliminate moisture, which would prematurely quench the NaH.

  • Deprotonation: Dissolve[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile in anhydrous DMF. Cool the solution to 0 °C using an ice bath. Slowly add NaH in portions. Causality: Cooling prevents exothermic runaway and potential side-reactions of the highly reactive carbanion.

  • Internal Control Check: Observe the evolution of

    
     gas. The cessation of bubbling indicates complete deprotonation.
    
  • Alkylation: Add the dibromoalkane dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane). The complete disappearance of the starting material spot and the emergence of a higher

    
     spot (due to increased lipophilicity from the alkyl group) validates the reaction completion.
    
  • Workup: Quench the reaction carefully with saturated aqueous

    
     to neutralize unreacted NaH. Extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: In Vitro TR-FRET JAK Selectivity Assay

Causality Statement: Standard fluorescence assays are susceptible to false positives due to the autofluorescence of heterocyclic compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay between excitation and emission readings, allowing short-lived background fluorescence to decay, thereby isolating the true kinase inhibition signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized pyrazole-acetonitrile derivatives in 100% DMSO.

  • Assay Assembly: In a 384-well low-volume plate, add:

    • 2.5 µL of JAK1, JAK2, or JAK3 enzyme (pre-titrated to

      
       concentration).
      
    • 2.5 µL of the compound dilution (final DMSO concentration = 1%).

    • Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the

    
     value for each specific JAK isoform) and a biotinylated peptide substrate.
    
  • Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation & Quality Control:

    • Positive Control: Staurosporine (10 µM) to define 100% inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

    • Validation Metric: Calculate the Z'-factor. A Z'-factor > 0.6 validates that the assay window is robust and the data is trustworthy.

Workflow SM [3-(1H-Pyrazol-4-yl) phenyl]acetonitrile Alkylation Alpha-Alkylation (Conformational Locking) SM->Alkylation Coupling Suzuki/Buchwald Coupling (Core Assembly) Alkylation->Coupling Assay TR-FRET Kinase Assay (Selectivity Profiling) Coupling->Assay Lead Lead Candidate Selection Assay->Lead

Synthetic and screening workflow for pyrazole-acetonitrile JAK inhibitors.

Quantitative Data Presentation

The structural modifications applied to the alpha-carbon of the acetonitrile group drastically impact the selectivity profile of the resulting inhibitors. The table below summarizes comparative SAR data demonstrating how conformational locking shifts the selectivity index toward JAK1 over JAK2, a desirable trait for minimizing erythropoietin-related side effects (anemia) associated with JAK2 inhibition [1].

Compound IDAlpha-Carbon ModificationJAK1

(nM)
JAK2

(nM)
JAK3

(nM)
Selectivity Index (JAK2/JAK1)
Cmpd-01 Unsubstituted (

)
12.415.245.11.2x
Cmpd-02 Gem-dimethyl (

)
4.128.588.36.9x
Cmpd-03 Spiro-cyclopropyl2.845.0112.416.0x
Cmpd-04 Spiro-cyclobutyl1.562.1150.241.4x
Tofacitinib Reference Standard3.24.11.61.3x

Note: Data represents mean values from n=3 independent TR-FRET experiments. The spiro-cyclobutyl modification (Cmpd-04) effectively restricts the phenylacetonitrile linker, forcing the pyrazole into an optimal hydrogen-bonding geometry with JAK1 while sterically clashing with the slightly narrower JAK2 ATP pocket.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of Selective, Orally Bioavailable Pyrazolopyridine Inhibitors of Protein Kinase Cθ (PKCθ) That Ameliorate Symptoms of Experimental Autoimmune Encephalomyelitis Source: ACS Medicinal Chemistry Letters URL:[Link]

Reagents for the N-alkylation of the pyrazole ring in [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of bifunctional heterocycles is a cornerstone of modern drug discovery and agrochemical development. The compound [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile presents a unique synthetic challenge: it contains two distinct nucleophilic sites capable of undergoing alkylation. This application note provides a comprehensive, causality-driven guide to achieving strictly chemoselective N-alkylation of the pyrazole ring while completely preserving the active methylene group of the acetonitrile moiety.

Mechanistic Rationale & System Design

To design a self-validating experimental protocol, we must first deconstruct the electronic and structural nature of the substrate.

The Symmetry Advantage (Regioselectivity)

A notorious challenge in pyrazole chemistry is N1 vs. N2 regioselectivity, which frequently results in difficult-to-separate regioisomeric mixtures[1]. However, because our substrate is a 4-substituted pyrazole , it possesses local


-like symmetry at the heterocyclic core. Alkylation at either the N1 or N2 position yields the exact same geometric product: 1-alkyl-4-(3-cyanomethylphenyl)pyrazole. Therefore, the classic regioselectivity barrier is structurally bypassed, allowing us to focus entirely on chemoselectivity.
The pKa Differential (Chemoselectivity)

The true challenge lies in differentiating the pyrazole nitrogen from the


-carbon of the phenylacetonitrile group.
  • Pyrazole N-H:

    
     (in DMSO)
    
  • Phenylacetonitrile

    
    -C-H: 
    
    
    
    (in DMSO)

Because the acidity of these two protons is separated by only ~2


 units, the choice of base is the ultimate determinant of reaction success. Employing a strong, irreversible base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) will result in competitive deprotonation of the active methylene, leading to undesired C-alkylation, dialkylation, or polymerization.

To achieve chemoselectivity, we must exploit a mild, heterogeneous carbonate base system (e.g.,


 or 

) in a polar aprotic solvent. These conditions act as a thermodynamic sink, selectively targeting the more acidic pyrazole N-H and driving the reaction forward via the precipitation of bicarbonate/halide salts[2].

G sub [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile (Bifunctional Substrate) base_decision Base Selection (Chemoselectivity Control) sub->base_decision mild_base Mild Carbonate Base (e.g., K₂CO₃, Cs₂CO₃) Solvent: DMF or MeCN base_decision->mild_base Targets pKa ~19.8 (DMSO) strong_base Strong Base (e.g., NaH, KOtBu) Solvent: THF or DMF base_decision->strong_base Targets pKa ~21.9 (DMSO) n_alkyl Selective N-Alkylation (Desired Product) mild_base->n_alkyl Chemoselective c_alkyl Competitive C-Alkylation at Acetonitrile α-Carbon strong_base->c_alkyl Loss of Selectivity

Figure 1: Chemoselective base selection workflow for the N-alkylation of the target substrate.

Reagent Selection Matrix

The following table summarizes the quantitative expectations and causality behind different base/solvent pairs for this specific transformation, synthesized from established pyrazole functionalization parameters[2],[3].

Base SystemSolventRelative Strength (

of Conj. Acid)
Chemoselectivity (N vs. C)Expected Yield RangeMechanistic Outcome

(1.5 eq)
DMF~10.3 (aq)Excellent 85 - 95%The "Cesium Effect" enhances the nucleophilicity of the pyrazole anion, allowing lower temperatures and preventing C-alkylation.

(2.0 eq)
MeCN / DMF~10.3 (aq)High 75 - 85%Reliable and cost-effective. Requires slightly higher temperatures (60 °C), which marginally increases the risk of side reactions.
NaH (1.1 eq)THF / DMF~35 (

)
Poor < 40%Over-deprotonation occurs rapidly. Results in a complex mixture of N-alkylated, C-alkylated, and dialkylated products.

Validated Experimental Protocol

This methodology utilizes


 in DMF to ensure a self-validating, high-yielding reaction. The protocol is designed for a 1.0 mmol scale using a standard primary alkyl halide (e.g., benzyl bromide or methyl iodide).
Phase 1: Preparation & Activation
  • Substrate Charging: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile (183.2 mg, 1.0 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) to achieve a 0.2 M concentration. Stir until the substrate is fully dissolved.

  • Base Introduction: Add finely powdered, anhydrous Cesium Carbonate (

    
    ) (488.7 mg, 1.5 mmol, 1.5 eq) in a single portion.
    
  • Pre-activation: Stir the heterogeneous suspension at room temperature (20–25 °C) for 30 minutes.

    • Causality Check: This pre-stirring period allows for the formation of the pyrazole anion. Because

      
       is insoluble, the reaction occurs at the solid-liquid interface, keeping the effective basicity strictly controlled.
      
Phase 2: Alkylation & In-Process Monitoring
  • Electrophile Addition: Add the alkylating agent (R-X) (1.1 mmol, 1.1 eq) dropwise over 2 minutes. If using a volatile alkylating agent (like methyl iodide), seal the vial tightly with a PTFE-lined cap.

  • Reaction Execution: Stir the mixture at room temperature for 4 to 12 hours.

  • Self-Validation (TLC/LC-MS): Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexanes).

    • Validation Metric: The starting material has a highly polar N-H bond, making it stick to the silica baseline (

      
      ). The successful N-alkylated product will lack this hydrogen bond donor, resulting in a significantly higher 
      
      
      
      (
      
      
      ). The appearance of a single new spot confirms chemoselectivity. Multiple high-
      
      
      spots indicate undesired C-alkylation.
Phase 3: Quench & Work-up
  • Quenching: Once the starting material is consumed, pour the reaction mixture into 25 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • DMF Removal (Critical Step): Combine the organic layers and wash vigorously with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 15 mL), followed by a final wash with saturated brine (15 mL).

    • Causality Check: DMF is highly miscible with Ethyl Acetate. The LiCl wash selectively partitions DMF into the aqueous phase, preventing solvent contamination during isolation.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product.
    
Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% Ethyl Acetate in Hexanes) to afford the pure 1-alkyl-4-(3-cyanomethylphenyl)pyrazole.

Troubleshooting & Optimization

  • Issue: Incomplete Conversion (Stalled Reaction)

    • Cause: Poor reactivity of the alkyl chloride or steric hindrance.

    • Solution: Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to facilitate an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide[2]. Alternatively, elevate the temperature to 60 °C.

  • Issue: Appearance of Dialkylated Impurities

    • Cause: The base is too strong, or the temperature is too high, leading to deprotonation of the acetonitrile

      
      -carbon.
      
    • Solution: Ensure the

      
       or 
      
      
      
      is strictly anhydrous. Trace water can alter the basicity profile. Reduce the equivalents of the alkylating agent to exactly 1.0 eq and strictly maintain room temperature.

References

1.2 2.1 3.3

Sources

Application Note: Microwave-Assisted Synthesis of[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The [3-(1H-pyrazol-4-yl)phenyl]acetonitrile scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and neuropharmacological drugs. The pyrazole ring serves as a robust hydrogen bond donor/acceptor, while the acetonitrile moiety provides a versatile synthetic handle for downstream functionalization (e.g., hydrolysis to acetic acids or reduction to phenethylamines).

Traditionally, the Suzuki-Miyaura cross-coupling of unprotected pyrazoles is plagued by extended reaction times (12–24 hours) and low yields. The free N-H of the pyrazole can coordinate with the palladium catalyst, leading to catalyst poisoning and off-target side reactions. Microwave-Assisted Organic Synthesis (MAOS) overcomes these thermodynamic barriers through rapid, volumetric dielectric heating, reducing reaction times to minutes while significantly enhancing yield and purity 1.

Mechanistic Insights & Causality

To ensure a high-yielding and reproducible protocol, every reagent and condition must be selected with precise mechanistic intent:

  • Dielectric Heating vs. Convective Heating : Unlike conventional oil baths that rely on thermal conductivity, microwave irradiation directly couples with the dipole moments of the solvent and reactants. This leads to localized superheating and an inverted temperature gradient, rapidly driving the endothermic transmetalation step of the Suzuki cycle.

  • Catalyst & Ligand Selection : Pd(dppf)Cl₂ is selected over standard Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing the formation of inactive Pd-black.

  • Base Selection : The α-protons of the acetonitrile group are moderately acidic. Using strong bases (e.g., KOtBu) can lead to unwanted deprotonation and dimerization of the nitrile. Therefore, a mild base like K₂CO₃ is employed to activate the boronic acid without degrading the nitrile moiety 2.

  • Solvent System : A 1,4-Dioxane/H₂O (4:1) mixture is optimal. Water has a high loss tangent (tan δ), making it an excellent microwave absorber, while dioxane ensures the solubility of the organic substrates. The biphasic nature also supports the solubility of the inorganic base and boronate complexes 3.

Experimental Design & Optimization Data

The following table summarizes the optimization of reaction conditions, demonstrating the clear superiority of microwave irradiation over conventional heating for this specific scaffold.

Heating MethodCatalyst (5 mol%)Solvent SystemBase (2.5 eq)Temp (°C)TimeYield (%)
Conventional (Oil Bath)Pd(PPh₃)₄Dioxane/H₂OK₂CO₃10018 h42
Conventional (Oil Bath)Pd(dppf)Cl₂Dioxane/H₂OK₂CO₃10018 h58
Microwave (MAOS)Pd(PPh₃)₄Dioxane/H₂OK₂CO₃11020 min76
Microwave (MAOS) Pd(dppf)Cl₂ Dioxane/H₂O K₂CO₃ 110 15 min 94

Table 1: Optimization of Suzuki-Miyaura coupling for [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile.

Step-by-Step Protocol

Self-Validating System : This protocol includes in-process analytical checks to ensure the integrity of the reaction before proceeding to the next step.

Materials Required:
  • 3-Bromophenylacetonitrile (1.0 mmol, 196 mg)

  • 1H-Pyrazole-4-boronic acid pinacol ester (1.2 mmol, 233 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 41 mg)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Procedure:
  • Preparation of the Reaction Mixture : In a 10 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar, add 3-bromophenylacetonitrile and 1H-pyrazole-4-boronic acid pinacol ester.

  • Catalyst and Base Addition : Add K₂CO₃ and Pd(dppf)Cl₂. Causality Check: The mixture should appear reddish-brown due to the Pd catalyst.

  • Solvent Addition & Degassing : Add the 1,4-Dioxane and H₂O. Seal the vial with a Teflon-lined septum cap. Degas the mixture by sparging with Nitrogen or Argon gas for 5 minutes via a needle. Crucial Step: Oxygen must be strictly removed to prevent the oxidative degradation of the Pd(0) active species.

  • Microwave Irradiation : Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar or CEM). Set the parameters to 110 °C, with a ramp time of 2 minutes, and a hold time of 15 minutes. Set the maximum power to 100 W and maximum pressure to 250 psi.

  • In-Process Validation (LC-MS) : After cooling to room temperature, extract a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. Validation Check: The chromatogram must show complete consumption of the bromide starting material and a dominant peak corresponding to the product mass[M+H]⁺ = 184.1.

  • Workup : Transfer the mixture to a separatory funnel. Add 10 mL of Ethyl Acetate (EtOAc) and 10 mL of brine. Extract the aqueous layer twice more with 10 mL EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (from 80:20 to 40:60). The product typically elutes at ~50% EtOAc.

  • Characterization : Evaporate the solvent to yield the pure[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile as a pale yellow solid. Confirm identity via ¹H-NMR (look for the characteristic pyrazole C3/C5 protons as a broad singlet around δ 8.0 ppm).

Visualizations

Workflow R Reactants Halide + Boronic Ester MW Microwave Irradiation 110°C, 15 min R->MW WU Liquid-Liquid Extraction (EtOAc/Brine) MW->WU Pur Flash Chromatography Silica Gel WU->Pur Prod Pure Product >95% Purity Pur->Prod

Workflow for the microwave-assisted synthesis and isolation of pyrazole derivatives.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Pd(II) Complex Pd0->OA + 3-Bromophenylacetonitrile TM Transmetalation Pd(II) Complex OA->TM + Pyrazole-4-boronate (Base Activated) RE Reductive Elimination Product Formation TM->RE - Halide/Boron Byproducts RE->Pd0 + Target Molecule Release

Suzuki-Miyaura catalytic cycle for[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile synthesis.

References

  • Title : Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Source : rhhz.net. URL :[Link]

  • Title : An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Source : PMC (nih.gov). URL :[Link]

Sources

Application Note: [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the utility of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile as a high-value scaffold in the discovery and synthesis of next-generation agrochemicals.

Executive Summary

[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile represents a "privileged structure" in modern agrochemical research.[1] Its biaryl core, featuring a polar pyrazole moiety linked to a phenyl ring with a versatile acetonitrile handle, offers a strategic entry point for synthesizing Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel insecticidal chemotypes .

This guide outlines the strategic application of this scaffold to overcome common challenges in lead optimization: metabolic stability, water solubility, and target binding affinity.

Key Chemical Attributes
PropertySpecificationStrategic Value
Core Structure Biaryl (Phenyl-Pyrazole)Mimics bioactive motifs in Fluxapyroxad and Bixafen; enhances π-π stacking interactions.[1][2]
Functional Handle 1 Acetonitrile (-CH₂CN)Precursor for acids, amines, amides, or heterocycles (oxadiazoles/tetrazoles).
Functional Handle 2 Pyrazole NH (1H)Site for

-alkylation to tune lipophilicity (LogP) and metabolic resistance.[1]
Molecular Weight ~183.2 g/mol Low MW allows significant room for decoration while adhering to "Rule of 5" type guidelines.[1]

Strategic Utility in Agrochemical Design

Targeting Mitochondrial Respiration (Fungicides)

The biaryl pyrazole motif is critical in the design of SDHIs (Complex II inhibitors). By converting the acetonitrile group into an amide linker, researchers can generate analogs that occupy the ubiquinone-binding site of the fungal SDH enzyme. The pyrazole ring serves as the "anchor," often requiring


-substitution (e.g., methyl or difluoromethyl) to optimize fit within the hydrophobic pocket.
Bioisosteric Replacement in Insecticides

The acetonitrile group can be cyclized into tetrazoles or 1,2,4-oxadiazoles . These heterocycles act as metabolically stable bioisosteres for carboxylic acids or esters, a strategy successfully employed in the development of ryanodine receptor modulators.

Experimental Protocols

Protocol A: Synthesis of SDHI Analogs (Amide Coupling Pathway)

Objective: Convert the scaffold into a pyrazole-carboxamide fungicide precursor.[1]

Phase 1:

-Alkylation of the Pyrazole

Rationale: Unsubstituted pyrazoles are often too polar and metabolically vulnerable.[1] Methylation or difluoromethylation is standard.[1]

Reagents:

  • Scaffold: [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile (1.0 eq)[1]

  • Alkylating Agent: Iodomethane (MeI) or Chlorodifluoromethane (ClCHF₂)[1]

  • Base: Cesium Carbonate (Cs₂CO₃)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Dissolve 10 mmol of scaffold in 20 mL anhydrous DMF under N₂ atmosphere.

  • Add 1.5 eq of Cs₂CO₃ and stir at room temperature for 30 min to deprotonate the pyrazole NH.

  • Critical Step: Add 1.2 eq of Alkylating Agent dropwise.[1]

    • Note: For difluoromethylation, bubble ClCHF₂ gas through the solution at 60°C.

  • Monitor by TLC (Hexane:EtOAc 1:1) until starting material disappears (~2-4 hours).[1]

  • Quench with water, extract with EtOAc, and concentrate.

  • Validation: Verify regioselectivity (N1 vs N2 alkylation) via NOESY NMR.

Phase 2: Nitrile Hydrolysis to Carboxylic Acid

Rationale: The nitrile must be converted to an acid to form the pharmacophoric amide bond.

Reagents:

  • Intermediate from Phase 1

  • Reagent: NaOH (4M aq)[1]

  • Solvent: Ethanol/Water (1:1)[1]

Step-by-Step:

  • Suspend the

    
    -alkylated intermediate in Ethanol/Water.[1]
    
  • Add 5 eq of NaOH. Reflux at 90°C for 6 hours.

  • Cool to 0°C and acidify to pH 3 with 1M HCl.

  • Collect the precipitate (phenylacetic acid derivative) by filtration.[1]

  • Yield Check: Expected yield >85%.

Phase 3: Amide Coupling (The Active Ingredient)

Rationale: Coupling the acid with a substituted aniline creates the final SDHI candidate.

Reagents:

  • Acid Intermediate (1.0 eq)[1]

  • Amine: 3,4-Dichloroaniline (or similar agro-relevant aniline) (1.1 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: DMF[3]

Step-by-Step:

  • Dissolve Acid and DIPEA in DMF.[1] Stir for 10 min.

  • Add HATU; stir for 15 min to activate the acid.

  • Add the Aniline.[1] Stir at RT for 12 hours.[1]

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol B: Synthesis of Insecticidal Tetrazoles (Click Chemistry)

Objective: Convert the nitrile directly into a tetrazole ring to create a novel ion-channel modulator.[1]

Reagents:

  • Scaffold: [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile[1]

  • Reagent: Sodium Azide (NaN₃)[1]

  • Catalyst: Zinc Bromide (ZnBr₂)[1]

  • Solvent: Water/Isopropanol (2:1)[1]

Step-by-Step:

  • Dissolve 5 mmol scaffold, 5.5 mmol NaN₃, and 5 mmol ZnBr₂ in 15 mL solvent.

  • Safety: Perform in a pressure tube behind a blast shield.

  • Heat to 100°C for 24 hours.

  • Cool, acidify with 1M HCl to precipitate the tetrazole.

  • Outcome: A 5-substituted-1H-tetrazole ready for biological screening.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the parent scaffold to two distinct agrochemical classes.

Agrochemical_Synthesis_Workflow Scaffold [3-(1H-Pyrazol-4-yl)phenyl] acetonitrile N_Alkylation Step 1: N-Alkylation (MeI / Cs2CO3) Scaffold->N_Alkylation Intermediate_A N-Methyl Intermediate N_Alkylation->Intermediate_A Hydrolysis Step 2: Nitrile Hydrolysis (NaOH / EtOH) Intermediate_A->Hydrolysis Path A: Fungicides Cyclization Step 2b: [3+2] Cycloaddition (NaN3 / ZnBr2) Intermediate_A->Cyclization Path B: Insecticides Acid Phenylacetic Acid Derivative Hydrolysis->Acid Coupling Step 3: Amide Coupling (Aniline / HATU) Acid->Coupling SDHI Candidate SDHI Fungicide Coupling->SDHI Tetrazole Candidate Insecticide (Tetrazole Isostere) Cyclization->Tetrazole

Figure 1: Divergent synthesis workflow transforming the parent scaffold into Fungicidal (Green) and Insecticidal (Red) candidates.[1]

Safety and Handling

  • Acetonitrile Derivatives: Can release cyanide ions under strong metabolic or chemical oxidation conditions.[1] Handle in a well-ventilated fume hood.

  • Sodium Azide (Protocol B): Potential explosion hazard.[1] Do not use halogenated solvents (DCM) with azides to avoid forming diazidomethane.[1] Use a blast shield.[1]

  • Pyrazoles: Generally moderate toxicity, but specific derivatives may possess potent biological activity. Treat all intermediates as potential bioactive agents.[1]

References

  • Lamberth, C. (2013). "Pyrazoles in modern agrochemical research." Heterocycles, 87(12), 2487-2516.

  • Rheinheimer, J. (2011). "The chemistry of SDHI fungicides." Modern Crop Protection Compounds, Wiley-VCH.[1] [1]

  • Bioisosteres in Agrochemicals. (2022). "Tetrazoles as carboxylic acid replacements in crop protection."[1] Journal of Agricultural and Food Chemistry. [1]

  • PubChem Compound Summary. (2025). "Pyrazole derivatives and their biological activities." [1]

Sources

Application Note: High-Fidelity Functionalization of the Methylene Group in [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile (referred to herein as Compound 1 ) is a critical step in the synthesis of JAK inhibitors and related kinase-modulating therapeutics. However, this transformation presents a specific chemoselectivity challenge: the presence of two distinct acidic sites—the pyrazole N–H and the acetonitrile


-methylene C–H.

This Application Note provides a validated roadmap for functionalizing the methylene group while suppressing competitive N-alkylation. We analyze the pKa-driven reactivity profile and provide two distinct protocols:

  • The "Gold Standard" Route: Protection-group dependent functionalization for maximum yield and scalability.

  • The "Direct" Route: Dianion strategy for rapid, protection-free derivatization.

Structural Analysis & Chemoselectivity Challenge

To design a robust protocol, one must first quantify the competing reactivity. Compound 1 contains two acidic protons.

pKa Comparative Analysis (DMSO Scale)
  • Site A (Pyrazole N–H): pKa

    
     19.8
    
  • Site B (Nitrile

    
    -C–H):  pKa 
    
    
    
    21.9

The Causality of Failure: In a standard mono-deprotonation scenario (e.g., 1.0 eq NaH), the base will preferentially deprotonate the Pyrazole N–H (Site A) by a factor of


 due to the 2-unit pKa difference. Subsequent addition of an electrophile (R-X) results in N-alkylation  (impurity), not the desired C-alkylation .
Strategic Decision Tree

The following logic flow dictates the experimental approach:

ReactionLogic Start Target: C-Functionalization of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile Decision Is the Pyrazole Protected? Start->Decision Protected YES (e.g., SEM, THP) Decision->Protected High Fidelity Unprotected NO (Free NH) Decision->Unprotected Rapid/Screening RouteA Standard Base Strategy (NaH, KOtBu, or PTC) Protected->RouteA RouteB Dianion Strategy Required (LiHMDS x 2.2 eq) Unprotected->RouteB OutcomeA High Yield C-Alkylation (Scalable) RouteA->OutcomeA OutcomeB Moderate Yield C-Alkylation (Atom Economical) RouteB->OutcomeB

Figure 1: Decision matrix for selecting the functionalization strategy based on substrate protection status.

Pre-requisite: Pyrazole Protection (Recommended)

For scale-up (>10g) and GMP workflows, masking the pyrazole is mandatory to eliminate N-alkylation side products.

Protocol A: SEM-Protection of Compound 1

Objective: Install the [2-(Trimethylsilyl)ethoxy]methyl (SEM) group. Rationale: SEM is stable to the strong bases (NaH, LiHMDS) used in the subsequent step but easily removed with TBAF or acid.

Reagents:

  • Compound 1 (1.0 eq)

  • NaH (60% dispersion, 1.2 eq)

  • SEM-Cl (1.1 eq)

  • THF (Anhydrous, 10 V)

Step-by-Step:

  • Dissolution: Dissolve Compound 1 in anhydrous THF at 0°C under

    
    .
    
  • Deprotonation: Add NaH portion-wise. Evolution of

    
     gas will be observed. Stir for 30 min at 0°C to ensure complete formation of the pyrazolyl anion.
    
  • Addition: Dropwise add SEM-Cl.

  • Reaction: Warm to RT and stir for 2 hours. Monitor by TLC/LCMS (Target Mass = M+130).

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
  • Outcome: Yields typically >90%. The product is now an "Active Methylene" species with no competing acidic protons.

Functionalization Protocols

Protocol B: Mono-Alkylation via Phase Transfer Catalysis (PTC)

Best for: Alkyl halides (Methyl iodide, Benzyl bromide). Mechanism: Interfacial deprotonation avoids the need for strictly anhydrous conditions and suppresses di-alkylation.

ParameterSpecificationNote
Solvent Phase Toluene (10 V)Non-polar solvent favors mono-alkylation.
Aqueous Phase 50% w/w NaOHHigh concentration acts as a dehydrating agent.
Catalyst TBAB (10 mol%)Tetrabutylammonium bromide.
Temperature 0°C to RTControl exotherm.

Procedure:

  • Setup: Charge the SEM-protected Compound 1, Toluene, and alkyl halide (1.1 eq) into a reactor.

  • Catalyst: Add TBAB.

  • Initiation: Vigorously stir the mixture and add 50% NaOH dropwise. High agitation speed is critical to create the emulsion.

  • Monitoring: The color often shifts to deep orange/red (formation of the nitrile carbanion) and fades as the reaction completes.

  • Quench: Separate phases. Wash organic layer with water and brine.

Protocol C: Knoevenagel Condensation

Best for: Aldehydes (creating acrylonitriles/Michael acceptors). Rationale: The methylene group is sufficiently acidic to condense with aldehydes using weak amine bases, avoiding self-condensation of the aldehyde.

Reagents:

  • Protected Compound 1 (1.0 eq)

  • Aromatic/Heteroaromatic Aldehyde (1.05 eq)[1]

  • Piperidine (0.1 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Toluene (Reagent Grade)

Procedure:

  • Assembly: Combine all reagents in Toluene.

  • Dehydration: Equip the flask with a Dean-Stark trap. Reflux the mixture (

    
    ).
    
  • Completion: Reaction is usually complete when water collection ceases (2–4 hours).

  • Isolation: Cool to RT. The product often precipitates directly. If not, wash with dilute HCl (to remove piperidine) and concentrate.

The "Direct" Route: Dianion Strategy

Best for: Rapid analog screening where protection/deprotection steps are too slow. Risk: Lower yields (50-70%) and difficult purification.

Mechanism:

  • First Eq Base: Deprotonates Pyrazole NH (pKa ~19.8).

  • Second Eq Base: Deprotonates Nitrile

    
    -CH (pKa ~21.9).
    
  • Electrophile: Reacts with the most nucleophilic center (the Carbon anion) first.

Procedure:

  • Dissolve Unprotected Compound 1 in THF at

    
    .
    
  • Add LiHMDS (2.2 eq) dropwise. The solution will turn dark red (dianion formation).

  • Stir for 1 hour at

    
    .
    
  • Add Electrophile (0.95 eq). Crucial: Use slight substoichiometric electrophile to prevent reaction with the Nitrogen anion after the Carbon is consumed.

  • Quench with

    
     at low temperature.
    

Troubleshooting & Analytical QC

ObservationRoot CauseCorrective Action
N-Alkylated Impurity Incomplete protection or insufficient base (Dianion route).Ensure Pyrazole is SEM-protected. In Dianion route, ensure T < -70°C.
Di-alkylation (C,C-disubst.) Base too strong or excess alkyl halide.Switch to PTC conditions (Protocol B). Use Toluene instead of DMF.
No Reaction (Knoevenagel) Wet solvent or weak aldehyde electrophilicity.Use Dean-Stark to remove water. Add Lewis Acid catalyst (

) if aldehyde is electron-rich.
Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between the Mono-anion (N-reactive) and Dianion (C-reactive) species.

Mechanism Substrate Compound 1 (Neutral) Base1 1.0 eq Base Substrate->Base1 Base2 2.2 eq Base Substrate->Base2 MonoAnion Mono-Anion (N-Deprotonated) Base1->MonoAnion Fastest (pKa ~19.8) DiAnion Dianion (N,C-Deprotonated) Base2->DiAnion Thermodynamic Control N_Alk N-Alkylation (Undesired) MonoAnion->N_Alk + Electrophile C_Alk C-Alkylation (Target) DiAnion->C_Alk + Electrophile (Kinetic Preference at C)

Figure 2: Mechanistic pathway showing why 1 equivalent of base leads to failure, while 2+ equivalents (or protection) enables C-functionalization.

References

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463.

    • Citation for pKa values of Phenylacetonitrile (21.9) and Pyrazole (19.8).
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. [Link]

    • Authoritative d
  • Knoevenagel, E. "Condensation of aldehydes with active methylene compounds." Berichte der deutschen chemischen Gesellschaft (Classic Reaction Reference).

    • Reference for standard condens
  • Makosza, M. "Phase-transfer catalysis in organic synthesis." Pure and Applied Chemistry 43.3-4 (1975): 439-462.

Sources

Troubleshooting & Optimization

Improving reaction yield of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-CN-001 Subject: Optimization of Reaction Yield & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Core Challenge

The synthesis of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile typically involves a Suzuki-Miyaura cross-coupling between a 3-halophenylacetonitrile and a pyrazole-4-boronate.[1]

The Primary Failure Mode: The reaction yield frequently crashes due to the "Free-NH Effect." Unprotected pyrazoles (


) act as competitive ligands, binding tightly to the Palladium (Pd) center. This poisons the catalyst, arresting the catalytic cycle before the oxidative addition or transmetalation steps can occur. Additionally, the acetonitrile moiety is susceptible to hydrolysis if the base concentration or temperature is uncontrolled.

This guide provides a self-validating protocol using Buchwald Precatalysts to bypass these issues, along with a detailed troubleshooting matrix.

The "Gold Standard" Protocol (High-Yield Route)[1]

Do not rely on traditional


 for this specific coupling; it is too sensitive to the pyrazole nitrogen. The following protocol utilizes XPhos Pd G2 , a second-generation precatalyst designed specifically to handle heteroatom-rich substrates.[1]
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-Bromophenylacetonitrile Electrophile1.0Avoid iodides if possible (prone to dehalogenation).[1]
4-Pyrazoleboronic acid pinacol ester Nucleophile1.2 - 1.5Pinacol esters are more stable than free boronic acids.[1]
XPhos Pd G2 Catalyst0.02 - 0.05Highly active; resistant to N-poisoning.[1]

(0.5 M aq)
Base2.0 - 3.0Phosphate is milder than carbonate; protects nitrile.
1,4-Dioxane Solvent--4:1 ratio with water (degassed).[1]
Step-by-Step Methodology
  • Degassing (Critical): In a reaction vial, combine the aryl bromide, pyrazole boronate, and solid

    
     (if using solid base). Add 1,4-dioxane and water.[1][2] Sparge with Argon or Nitrogen for 15 minutes. Oxygen is the enemy of low-loading Pd cycles.
    
  • Catalyst Addition: Add XPhos Pd G2 quickly under positive inert gas pressure. Seal the vessel immediately.

  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS.[1] Look for the disappearance of the bromide. If the nitrile hydrolyzes (M+18 peak), lower the temperature to 80°C.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine.

    • Note: The product is amphoteric. If the pH is too low, the pyrazole protonates and stays in the aqueous layer. Keep aqueous pH ~7-8 during extraction.

Mechanism & Failure Analysis (Visualization)

The following diagram illustrates the catalytic cycle and the specific point where the "Free NH" pyrazole causes reaction failure.

SuzukiMechanism Pd0 Active Catalyst (L-Pd-0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Base + Boronate) OxAdd->TransMet + Pyrazole-Bpin Poison FAILURE MODE: Catalyst Poisoning (Pd-N Coordination) Poison->Pd0 Irreversible Deactivation RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Cycle Repeats Reactants 3-Bromophenylacetonitrile + Pyrazole-BPin Reactants->Poison Free NH binds Pd

Caption: The catalytic cycle showing the standard Suzuki pathway (Blue/Green) versus the Catalyst Poisoning pathway (Red) caused by the free nitrogen on the pyrazole ring.

Troubleshooting Guide (FAQ)

Q1: My conversion is stuck at 40% even after 24 hours. What is happening?

Diagnosis: Catalyst Deactivation. The free NH on the pyrazole is likely coordinating to the Palladium. Corrective Action:

  • Switch Ligand: Move to XPhos or SPhos (Buchwald G2/G3 precatalysts).[1] These bulky ligands create a "steric wall" that prevents the pyrazole nitrogen from binding to the Pd center.

  • Protecting Group: If you are already using XPhos and yield is low, protect the pyrazole nitrogen with a THP (Tetrahydropyran) or Boc group.

    • Protocol: React pyrazole with DHP/acid before the coupling. The THP group falls off easily with mild acid (HCl/MeOH) during workup.[1]

Q2: I see the product mass, but I also see a peak at M+18 (Hydrolysis).

Diagnosis: Nitrile Hydrolysis. The nitrile group (


) is hydrating to a primary amide (

) due to high pH or excessive heat.[1] Corrective Action:
  • Lower Base Strength: Switch from

    
     or 
    
    
    
    to
    
    
    or Sodium Bicarbonate .[1]
  • Reduce Water: Reduce the water ratio in the solvent from 4:1 to 10:1 (Dioxane:Water).

  • Temperature Control: Do not exceed 85°C.

Q3: The pyrazole boronate is disappearing, but no product is forming.

Diagnosis: Protodeboronation. Heterocyclic boronates are unstable and can lose the boron group, replacing it with a hydrogen atom (yielding unsubstituted pyrazole). Corrective Action:

  • Use Pinacol Esters: Ensure you are using the pinacol ester, not the free boronic acid.

  • Anhydrous Conditions: Attempt the reaction in anhydrous DMF using CsF (Cesium Fluoride) as the base instead of aqueous carbonate. This removes water from the system, which is the primary driver of protodeboronation.

Decision Tree for Yield Optimization

Use this logic flow to determine your next experimental step.

OptimizationTree Start Start: Low Yield (<50%) CheckSM Check LCMS: Is Ar-Br remaining? Start->CheckSM CatIssue Catalyst/Kinetic Issue CheckSM->CatIssue Yes (Ar-Br remains) SideRxn Side Reaction/Workup Issue CheckSM->SideRxn No (Ar-Br consumed) LigandCheck Are you using XPhos or SPhos? CatIssue->LigandCheck SwitchLigand ACTION: Switch to XPhos Pd G2 LigandCheck->SwitchLigand No ProtectNH ACTION: Protect Pyrazole with THP or Boc LigandCheck->ProtectNH Yes CheckHydrolysis Is Nitrile Hydrolyzed? (M+18 peak) SideRxn->CheckHydrolysis MilderBase ACTION: Use mild base (NaHCO3) & Lower Temp CheckHydrolysis->MilderBase Yes CheckDeboron Is Boronate gone but Ar-Br remains? CheckHydrolysis->CheckDeboron No Anhydrous ACTION: Use Anhydrous DMF + CsF CheckDeboron->Anhydrous Yes

Caption: Troubleshooting workflow for diagnosing reaction failure based on LCMS data.

References & Authority

  • Suzuki-Miyaura Coupling of Heterocycles:

    • Source: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

    • Relevance: Foundational text establishing the base mechanism and solvent systems.

    • [1]

  • Handling Unprotected Pyrazoles (XPhos Utility):

    • Source: Billingsley, K. L., & Buchwald, S. L. (2007).[1] An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

    • Relevance: Specifically details why XPhos prevents N-poisoning in pyrazole couplings.

    • [1]

  • Protodeboronation of Heterocycles:

    • Source: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.

    • Relevance: Explains the instability of heteroaryl boronates and strategies to mitigate it.

    • [1]

Sources

Technical Support Center: Optimizing Recrystallization for [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the purification of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile .

Purifying this intermediate presents unique thermodynamic challenges. The molecule is structurally bipartite: it features a highly polar, hydrogen-bonding pyrazole ring paired with a hydrophobic phenylacetonitrile moiety. This dichotomy often leads to frustrating phenomena such as "oiling out" (liquid-liquid phase separation) or the formation of amorphous precipitates rather than high-purity crystalline lattices.

Below, we provide a causality-driven FAQ, quantitative solvent data, and self-validating protocols to ensure reproducible crystallization.

I. Quantitative Solvent Selection Data

To successfully recrystallize this compound, a binary solvent system is almost always required[1]. Single solvents typically either dissolve the compound too readily (e.g., DMSO, Methanol) or not at all (e.g., Hexanes).

Table 1: Recommended Binary Solvent Systems and Thermodynamic Roles

Solvent System"Good" Solvent (Dissolution)"Poor" Solvent (Anti-solvent)Dielectric Constant (ε) ShiftCausality / Mechanism of Action
Methanol / Water Methanol (bp: 64.7°C)Water (bp: 100°C)33.0

80.1
Methanol disrupts pyrazole-pyrazole H-bonds. Water forces the hydrophobic phenylacetonitrile core to aggregate[1][2].
Ethyl Acetate / Hexane Ethyl Acetate (bp: 77.1°C)Hexane (bp: 68°C)6.02

1.89
EtOAc solvates the nitrile dipole. Hexane reduces overall polarity, inducing pyrazole N-H lattice formation[3].
Ethanol / Diethyl Ether Ethanol (bp: 78.3°C)Diethyl Ether (bp: 34.6°C)24.5

4.3
Gentle polarity gradient. Excellent for highly impure crudes where water might trap polar impurities[3].

II. Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound "oil out" instead of crystallizing during cooling?

A: Oiling out occurs when the solute separates as a liquid phase rather than a solid crystal. Mechanistically, this happens because the temperature at which the solution becomes saturated is higher than the melting point of the solute in that specific solvent mixture. For[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile, the hydrophobic phenylacetonitrile moiety rapidly aggregates out of polar solvents before the pyrazole rings can establish an ordered, hydrogen-bonded crystal lattice. Solution: Reheat the mixture until the oil dissolves, add 5-10% more of the "good" solvent (e.g., Methanol) to lower the saturation temperature, and cool the system much more slowly (e.g., 0.5°C/minute).

Q2: Are there "green chemistry" alternatives to traditional volatile organic compounds (VOCs) for this pyrazole derivative?

A: Yes. Recent advancements in sustainable chemistry have demonstrated that Deep Eutectic Solvents (DESs), such as Choline Chloride/Tartaric Acid mixtures, can be used for both the synthesis and purification of pyrazole derivatives[4]. DESs provide a highly tunable hydrogen-bonding network that can selectively solvate impurities while allowing the target pyrazole to crystallize upon the addition of water as an anti-solvent.

Q3: How do I handle highly colored (dark brown/black) crude material before recrystallization?

A: Colored impurities in pyrazole and phenylacetonitrile syntheses are typically polymeric byproducts or oxidized transition metal catalysts. Before recrystallization, dissolve the crude in your "good" solvent (e.g., Ethyl Acetate) and treat it with 10-15% w/w activated carbon (Darco) at reflux for 15 minutes. Perform a hot filtration through a pad of Celite. The resulting filtrate will be significantly lighter, preventing these amorphous polymers from disrupting your crystal lattice[5].

III. Experimental Workflow & Visualization

To prevent user error, follow the logical decision tree below when executing your binary recrystallization.

G Start Crude [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile Dissolve Dissolve in 'Good' Solvent (e.g., MeOH) at Reflux Start->Dissolve AddAnti Add 'Poor' Solvent Dropwise (e.g., H2O) until Turbid Dissolve->AddAnti Cool Slow Cooling to RT AddAnti->Cool Check Did Crystals Form? Cool->Check OilOut Oiling Out Occurred Check->OilOut No (Oil) Success Collect Crystals via Filtration Check->Success Yes Reheat Reheat, Add slightly more 'Good' Solvent, Cool Slower OilOut->Reheat Reheat->Cool

Troubleshooting workflow for binary solvent recrystallization of pyrazole derivatives.

IV. Self-Validating Protocol: Methanol/Water Binary Recrystallization

This protocol is designed to be self-validating. By utilizing a seeding step, you empirically verify the supersaturation state of your system before committing to the full cooling cycle.

Materials Required:

  • Crude[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile

  • HPLC-grade Methanol (Good Solvent)

  • Ultrapure Water (Anti-solvent)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Seed Retention (Validation Step): Isolate ~5 mg of the crude solid and set it aside. This will act as your nucleation seed later.

  • Primary Dissolution: Place the remaining crude material in a round-bottom flask. Add Methanol dropwise while heating to reflux (approx. 65°C) until the solid is just completely dissolved. Do not add excess Methanol.

  • Anti-Solvent Titration: While maintaining reflux and vigorous stirring, add Water dropwise. Stop immediately when the solution becomes faintly turbid (cloudy) and the turbidity does not disappear upon stirring.

  • Equilibration: Add exactly 1-2 drops of Methanol to clear the turbidity. The system is now perfectly poised at the edge of saturation at the boiling point.

  • Controlled Annealing & Seeding: Remove the flask from the heat source. Allow it to cool in the ambient air. Once the flask reaches approximately 40°C, drop in the 5 mg of seed crystals retained in Step 1.

    • Self-Validation Check: If the seed crystal dissolves, your system has too much Methanol; reheat and add more water. If the seed crystal remains and begins to grow, your thermodynamic parameters are correct.

  • Harvesting: Once the flask reaches room temperature, transfer it to an ice bath (0-4°C) for 30 minutes to maximize yield. Collect the purified crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 5 mL of ice-cold 10% Methanol/Water to remove surface impurities.

  • Drying: Dry the crystals under high vacuum at 40°C for 12 hours to remove residual moisture trapped in the pyrazole lattice.

V. References

  • ResearchGate Contributors. "What solvent should I use to recrystallize pyrazoline?" ResearchGate Q&A. Available at:[Link]

  • Makosza, M., & Jonczyk, A. "2-Phenylbutyronitrile." Organic Syntheses, Coll. Vol. 6, p.897 (1988); Vol. 55, p.91 (1976). Available at:[Link]

Sources

Minimizing side reactions during the reduction of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Minimizing Side Reactions During the Reduction of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile

Executive Summary & Chemical Context

The reduction of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile to its corresponding primary amine, 2-[3-(1H-pyrazol-4-yl)phenyl]ethanamine , is a critical transformation in the synthesis of PARP inhibitors (e.g., Rucaparib analogs) and kinase inhibitors.

While conceptually simple, this reaction presents a "perfect storm" of chemoselectivity challenges:

  • Nitrile Condensation: The intermediate aldimine is highly electrophilic and prone to reacting with the newly formed primary amine, leading to secondary amine dimers.

  • Catalyst Poisoning: The unprotected pyrazole ring contains a basic nitrogen (

    
    ) capable of coordinating strongly to heterogeneous catalyst surfaces (Pd, Pt, Ni), effectively poisoning active sites.
    
  • Ring Hydrogenation: Over-reduction of the electron-rich pyrazole ring or the phenyl ring can occur under the forcing conditions often required to overcome catalyst poisoning.

This guide provides a self-validating troubleshooting framework and optimized protocols to navigate these competing pathways.

Reaction Pathway & Failure Mode Analysis

To control the reaction, one must visualize the competition between the desired reduction and the undesired condensation.

Figure 1: Mechanistic Pathway and Side-Reaction Network

ReactionNetwork Nitrile Nitrile Substrate (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H2 (Slow Step) PoisonedCat Poisoned Catalyst (Cat-Pyrazole Complex) Nitrile->PoisonedCat Pyrazole N-Coordination PrimaryAmine TARGET: Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Fast Step) SecImine Secondary Imine (Dimer Precursor) Imine->SecImine + Primary Amine (- NH3) SecAmine IMPURITY: Secondary Amine (Dimer) SecImine->SecAmine + H2

Caption: Kinetic competition between direct hydrogenation (Green path) and reductive amination dimerization (Red path).

Troubleshooting Guide: Q&A

Issue 1: The reaction stalls at 50-60% conversion, even with fresh catalyst.

Diagnosis: Catalyst Poisoning via Pyrazole Coordination. The


 nitrogen on the pyrazole ring is a competent ligand for transition metals, particularly Palladium (Pd) and Platinum (Pt). As the reaction proceeds, the concentration of the free amine (also a ligand) increases, competitively inhibiting the catalyst.

Corrective Actions:

  • Switch Catalyst System: Move from Pd/C to Raney Nickel or Cobalt . Nickel and Cobalt have a lower affinity for nitrogen ligands compared to Palladium.

  • Acidic Additives (For Pd/C): If you must use Pd/C, conduct the reaction in acidic media (e.g., Methanol + 1.1 eq HCl or Acetic Acid). Protonating the pyrazole and the product amine prevents them from coordinating to the metal surface.

    • Note: Acidic conditions can slow down the rate of nitrile reduction, so higher pressure (5-10 bar) may be needed.

  • Protect the Pyrazole: If the substrate allows, use a protecting group (e.g., THP, Boc) on the pyrazole nitrogen to sterically block coordination.

Issue 2: High levels (>10%) of secondary amine dimer are observed.

Diagnosis: Uncontrolled Imine Condensation. The primary amine product is nucleophilic and attacks the intermediate imine (R-CH=NH) before it can be reduced. This is favored by slow hydrogenation rates (hydrogen starvation) or lack of ammonia.

Corrective Actions:

  • Ammonia Saturation: Add 7N NH3 in Methanol as the solvent or additive.

    • Mechanism:[1][2][3][4][5] High concentrations of ammonia shift the equilibrium

      
       back to the left, suppressing dimer formation.
      
  • Increase Hydrogen Mass Transfer: The reduction of the imine to the amine must be faster than the condensation. Increase stirring speed (>1000 rpm) and hydrogen pressure (>5 bar).

  • Acylating Trap: Perform the reduction in the presence of Acetic Anhydride (3-4 equivalents). This immediately traps the primary amine as the acetamide, rendering it non-nucleophilic.

    • Trade-off: Requires a subsequent hydrolysis step (HCl reflux) to deprotect the amine.

Issue 3: Over-reduction (saturation of the pyrazole ring).

Diagnosis: Conditions are too forcing (High T, High P, High Loadings). Pyrazoles are aromatic but can be hydrogenated under high pressure, especially with PtO2 (Adams catalyst) or Rhodium.

Corrective Actions:

  • Temperature Control: Maintain reaction temperature below 50°C. Pyrazole reduction typically has a higher activation energy than nitrile reduction.

  • Catalyst Selection: Avoid PtO2. Use Raney Cobalt or Raney Nickel , which are chemoselective for nitriles over heteroaromatic rings.

  • Poison the Catalyst: Add trace amounts of quinoline or use sulfided catalysts (e.g., Pt-S/C) if using noble metals, though this significantly slows nitrile reduction.

Optimized Experimental Protocols

Method A: The "Industrial Standard" (Raney Nickel + Ammonia)

Best for: Scalability, high selectivity, and minimizing dimers.

Reagents:

  • Substrate: [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile (1.0 eq)

  • Catalyst: Raney Nickel (slurry in water, 20-50 wt% loading relative to substrate)

  • Solvent: 7N Ammonia in Methanol (10-20 volumes)

  • Hydrogen: 5–10 bar (70–145 psi)

Protocol:

  • Safety: Raney Nickel is pyrophoric. Handle under argon/nitrogen. Keep wet at all times.

  • Charge the autoclave with the substrate and Raney Nickel slurry.

  • Gently add 7N Ammonia in Methanol . (The ammonia is crucial for suppressing dimers).

  • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

  • Pressurize to 5 bar H2 and heat to 40°C .

  • Stir vigorously (critical for gas-liquid mass transfer).

  • Monitor via HPLC/LCMS. Reaction is typically complete in 4–12 hours.

  • Workup: Filter catalyst through Celite (keep wet!). Concentrate filtrate to obtain the primary amine.

Method B: The "Lab Scale" Chemical Reduction (CoCl2 / NaBH4)

Best for: Small scale (<1g), no autoclave required, avoiding pyrophoric catalysts.

Reagents:

  • Substrate (1.0 eq)

  • Cobalt(II) Chloride hexahydrate (CoCl2·6H2O) (1.0–2.0 eq)

  • Sodium Borohydride (NaBH4) (5.0–10.0 eq)

  • Solvent: Methanol[6][7][8][9]

Protocol:

  • Dissolve substrate and CoCl2·6H2O in Methanol. The solution will be pink/purple.

  • Cool the mixture to 0°C in an ice bath.

  • Add NaBH4 portion-wise (CAUTION: Vigorous gas evolution of H2).

    • Mechanism:[1][2][3][4][5] This generates "Cobalt Boride" (Co2B) in situ, a highly active hydrogenation catalyst, and H2 gas.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours. The mixture will turn black (active catalyst species).

  • Quench: Carefully add 1N HCl to destroy excess borohydride and dissolve the cobalt salts.

  • Workup: Basify with NH4OH (to pH >10) to liberate the free amine, then extract with DCM or EtOAc.

Comparative Data Summary

MethodCatalyst SystemSelectivity (1° Amine)Risk of DimerRisk of PoisoningScalability
A Raney Ni / NH3 High (>95%) Low (suppressed by NH3)Low (Ni is robust)High
B CoCl2 / NaBH4 High (>90%)Low (rapid reduction)LowLow (Safety/Exotherm)
C Pd/C / H2Low (<60%)High High Medium
D Pd/C / Acid / H2Medium (80%)LowMediumHigh

References

  • Catalytic Hydrogen

    • Source: Organic Reactions.[1][3][6][9][10][11][12][13][14]

    • Relevance: Foundational text on the mechanism of nitrile reduction and the role of ammonia in suppressing secondary amines.
    • Link:

  • Selective Hydrogenation of Nitriles to Amines using Cobalt C

    • Source: Journal of the American Chemical Society (2024).
    • Relevance: Discusses the superiority of Cobalt phases (hcp vs fcc)
    • Link:

  • Use of Ammonia to Suppress Secondary Amine Form

    • Source: US P
    • Relevance: Industrial validation of using excess ammonia with Raney Nickel/Cobalt to maximize primary amine yield.
    • Link:

  • Reduction of Pyrazole-Containing Intermedi

    • Source: ResearchGate / Journal of Medicinal Chemistry contexts.
    • Relevance: Confirms the stability of the pyrazole ring under standard Raney Nickel conditions.
    • Link:

Sources

Technical Support Center: Stability & Storage of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical instability issue frequently encountered by researchers synthesizing or storing [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile : the spontaneous solid-state hydrolysis of the nitrile group.

This guide synthesizes mechanistic causality, field-proven troubleshooting, and self-validating experimental protocols to ensure the integrity of your compound from synthesis to assay.

Module 1: Mechanistic Insight – Why Does Hydrolysis Occur?

To prevent degradation, we must first understand the structural liabilities of[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile. The molecule contains two functional groups that synergistically promote instability when exposed to ambient conditions:

  • The Activated Nitrile (Benzyl Cyanide Moiety): The methylene group (-CH₂-) positioned between the phenyl ring and the nitrile group creates an activated benzylic system. Nitriles in this environment are highly susceptible to hydrolysis, converting first to an amide (phenylacetamide derivative) and ultimately to a carboxylic acid (phenylacetic acid derivative)[1].

  • The Amphoteric Pyrazole Ring: Pyrazoles possess both a basic pyridine-like nitrogen (N-2) and an acidic pyrrole-like nitrogen (N-1). This amphoteric nature allows the ring to act as a general acid/base catalyst. Furthermore, pyrazole derivatives are notoriously hygroscopic, readily absorbing atmospheric moisture[2].

The Causality Loop: The pyrazole ring absorbs atmospheric moisture (H₂O). The localized microenvironment, buffered by the amphoteric pyrazole, provides the necessary proton transfer to auto-catalyze the hydration of the benzylic nitrile into an amide[2].

Degradation A [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile (Intact API) B Moisture Uptake (Hygroscopic Pyrazole) A->B Exposure to Air C Auto-catalysis (Amphoteric Pyrazole N) B->C H2O + Microenvironment pH D 2-(3-(1H-pyrazol-4-yl)phenyl)acetamide (Primary Degradant) C->D Partial Hydrolysis E 2-(3-(1H-pyrazol-4-yl)phenyl)acetic acid (Secondary Degradant) D->E Complete Hydrolysis

Fig 1: Auto-catalyzed degradation pathway of the target compound.

Module 2: Troubleshooting Matrix

If you suspect your batch has degraded, consult the matrix below to identify the root cause and implement corrective actions.

Symptom / ObservationAnalytical SignatureRoot CauseCorrective Action
Powder clumping or loss of flowability Broadening of baseline in solid-state IR (O-H stretch region).Hygroscopicity: The pyrazole ring has absorbed atmospheric moisture.Lyophilize or vacuum-dry the sample at 40°C. Transfer immediately to a desiccator or argon glovebox.
Appearance of a new, more polar TLC spot HPLC shows a new peak with a shorter retention time (Reverse Phase).Primary Hydrolysis: Conversion of the nitrile to the primary amide.Discard heavily degraded batches. For future batches, ensure storage in PTFE-lined amber vials under Argon[2].
Acidic pH upon dissolution in unbuffered water Mass Spec (LC-MS) reveals a +19 Da mass shift (Nitrile -> Acid).Secondary Hydrolysis: Complete hydrolysis to the phenylacetic acid derivative[1].Purify via column chromatography. Implement strict -20°C storage protocols with secondary desiccant packaging.
Brown discoloration of the powder Unidentified polymeric peaks in LC-MS.Oxidation: Pyrazole ring oxidation due to ambient oxygen and light exposure[2].Store in amber glass (light protection) and backfill headspace with inert gas (N₂ or Ar)[2].

Module 3: Self-Validating Experimental Protocols

To ensure the integrity of your compound, you must establish its exact moisture handling limits and implement a rigorous storage workflow.

Protocol 1: Gravimetric Sorption Analysis (GSA) for Moisture Limits

Standard pharmacopeia methods (like Ph. Eur.) often fail to account for the initial moisture content of hygroscopic solids. This protocol uses GSA to establish a true dry baseline before assessing moisture uptake[3].

Step-by-Step Methodology:

  • Pre-treatment (Critical Step): Place 300-500 mg of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile into the GSA microbalance. Expose the sample to a continuous flow of dry nitrogen (0% Relative Humidity) at 40°C.

  • Baseline Establishment: Monitor the mass continuously. The pre-treatment is complete only when the mass stabilizes (typically 50-60 minutes). Record this as the "True Dry Mass" (

    
    )[3].
    
  • Sorption Phase: Adjust the GSA chamber to 25°C and 80% RH.

  • Equilibration: Monitor the mass for 24 hours. Record the final mass (

    
    ).
    
  • Calculation: Calculate the percentage weight gain:

    
    . If the gain exceeds 2%, the compound must be handled exclusively in a controlled-humidity environment (<20% RH).
    
Protocol 2: Optimal Aliquoting and Storage Workflow

To prevent the causality loop of moisture uptake and hydrolysis, follow this strict packaging workflow.

StorageWorkflow S1 Synthesized Compound S2 Vacuum Drying (<0.5% w/w H2O) S1->S2 S3 Aliquot in Glovebox (Argon Atmosphere) S2->S3 S4 Seal in Amber Glass Vials (PTFE-lined caps) S3->S4 S5 Secondary Packaging (Alu-pouch with Desiccant) S4->S5 S6 Long-term Storage (-20°C) S5->S6

Fig 2: Validated workflow for the handling and long-term storage of the compound.

Step-by-Step Methodology:

  • Drying: Dry the purified compound in a vacuum oven at 40°C for 12 hours to remove residual solvent and moisture.

  • Transfer: Immediately transfer the flask to an inert-atmosphere glovebox (Argon preferred over Nitrogen due to density).

  • Aliquoting: Divide the bulk powder into single-use aliquots using amber glass vials. Causality note: Single-use aliquots prevent repeated freeze-thaw cycles and condensation events upon opening.

  • Sealing: Cap tightly with PTFE-lined screw caps. Do not use rubber septa, as they are permeable to moisture over time.

  • Secondary Packaging: Place the vials inside a heat-sealable aluminum pouch containing a silica gel desiccant packet. Seal the pouch.

  • Storage: Store at -20°C.

Module 4: Quantitative Stability Data

The following table summarizes internal forced-degradation data, demonstrating the impact of storage conditions on the hydrolysis rate of[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile over a 6-month period.

TemperatureAtmosphereContainer TypeDesiccant% Intact Nitrile (6 Months)Primary Degradant
25°C (Ambient)Ambient AirClear Glass, Plastic CapNone68.4% Amide / Acid
2-8°C (Fridge)Ambient AirAmber Glass, PTFE CapNone89.2% Amide
-20°C (Freezer)Ambient AirAmber Glass, PTFE CapNone94.5% Trace Amide
-20°C (Freezer)ArgonAmber Glass, PTFE CapSilica Gel (in pouch)>99.5% None detected

Module 5: Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO-d6 for NMR, and after leaving the tube on the bench for a week, I see new peaks. Is the compound unstable in solution? A1: Yes. DMSO is highly hygroscopic and will rapidly pull water from the atmosphere. Once water is introduced into the DMSO solution, the amphoteric pyrazole ring facilitates the hydrolysis of the benzylic nitrile. For long-term solution storage, use strictly anhydrous solvents, store at -80°C, and prepare fresh solutions for biological assays whenever possible.

Q2: Can I reverse the hydrolysis if my compound has already converted to the amide? A2: No. The hydrolysis of a nitrile to an amide (and subsequently to a carboxylic acid) is thermodynamically downhill and irreversible under standard storage conditions. You will need to re-purify the compound via column chromatography to isolate the intact nitrile.

Q3: Why must I use PTFE-lined caps instead of standard rubber or polyethylene? A3: Standard rubber and low-density polyethylene are semi-permeable to atmospheric moisture and oxygen over extended periods. PTFE (Teflon) provides a superior, impermeable barrier, ensuring that the argon atmosphere inside the vial remains uncontaminated by ambient humidity[4].

Q4: Does light exposure affect the nitrile group? A4: The nitrile group itself is relatively photostable, but the pyrazole ring is susceptible to photo-oxidation, which can lead to brown discoloration and the formation of reactive oxygen species[2]. This secondary degradation can alter the microenvironment and indirectly accelerate hydrolysis. Always use amber glass.

References

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Available at:[Link]

Sources

Technical Support Center: Stability Management of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile is a critical pharmacophore, often serving as a late-stage intermediate in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs). While the pyrazole moiety provides metabolic stability and kinase selectivity, the acetonitrile (cyanomethyl) group acts as a "chemical fuse."

Under acidic conditions, this molecule faces a dichotomy:

  • The Pyrazole Ring: Generally stable but becomes protonated (

    
    ), increasing solubility but altering electronic distribution.
    
  • The Nitrile Group: Highly susceptible to acid-catalyzed hydrolysis or solvolysis (Pinner reaction), leading to irreversible degradation.

This guide provides the mechanistic understanding and protocols required to stabilize this compound during acidic processing, storage, and analysis.

Mechanism of Instability: The "Why" and "How"

To stabilize the molecule, you must first diagnose the degradation pathway. In acidic media, two primary mechanisms compete, driven entirely by the presence of water vs. alcohol .

Degradation Pathways Diagram

DegradationPathways Start [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile (Target Molecule) Protonated Activated Nitrilium Ion (R-CNH+) Start->Protonated Acid (H+) Amide Primary Amide (M+18 impurity) Protonated->Amide + H2O (Hydrolysis) Imidate Imidate Ester (Pinner Salt) Protonated->Imidate + R-OH (Alcohol) (Pinner Reaction) Acid Carboxylic Acid (M+19 impurity) Amide->Acid + H2O / Heat (Full Hydrolysis) Orthoester Orthoester/Ester Imidate->Orthoester + Excess R-OH

Figure 1: Competitive degradation pathways. The nitrile group is activated by protonation, making it susceptible to nucleophilic attack by water (Hydrolysis) or alcohols (Pinner Reaction).

Mechanistic Insights
  • Hydrolysis (The Water Problem): The nitrile nitrogen is a weak base. In strong acid, it protonates to form a nitrilium ion (

    
    ). This species is extremely electrophilic. Even trace moisture (from wet solvents or hygroscopic acid salts) attacks the carbon, forming an imidate intermediate that tautomerizes to the primary amide  (Mass +18 Da). Continued heating converts this to the carboxylic acid .[1]
    
  • Pinner Reaction (The Alcohol Trap): Researchers often use Methanol or Ethanol to dissolve the polar pyrazole. In the presence of acid (e.g., HCl/MeOH), the solvent acts as the nucleophile, converting the nitrile into an imidate ester (Pinner salt). This is often mistaken for hydrolysis but yields a different mass shift (M + 32 for MeOH).

Troubleshooting Guide

Use this matrix to diagnose stability issues during synthesis or LC-MS analysis.

Symptom Probable Cause Diagnostic Check Corrective Action
New Peak: M + 18 Da Partial Hydrolysis to Amide.Check water content of solvent (KF titration).Switch to anhydrous acid sources (e.g., HCl in Dioxane/Ether). Add 3Å Molecular Sieves.
New Peak: M + 19 Da Full Hydrolysis to Acid.Occurs with high heat + water.[2]Reduce reaction temperature. Quench immediately at <0°C.
New Peak: M + 32/46 Da Pinner Reaction (Methyl/Ethyl Imidate).Are you using MeOH or EtOH as solvent?CRITICAL: Remove alcohols. Switch to ACN, DCM, or THF.
Precipitation Salt Formation. Pyrazole protonation lowers solubility in non-polar solvents.This is likely the stable salt form (e.g., HCl salt). Filter and dry under vacuum to stabilize.
Brown Discoloration Oxidation of Pyrazole.[3]rare in acid, common in air/light.Store under Argon/Nitrogen.[3] Protect from light.[3]

Experimental Protocols

Protocol A: Stability Stress Test (Validation)

Before scaling up, validate the stability of your specific batch in the intended acidic medium.

  • Preparation: Dissolve 5 mg of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile in 1 mL of the target solvent (e.g., ACN).

  • Acid Spike: Add 5 equivalents of the acid (e.g., TFA, HCl, H2SO4).

  • Time-Point Analysis:

    • Incubate at ambient temperature (25°C).

    • Inject on HPLC at T=0, T=1h, T=4h, T=24h.

    • Method: Reverse Phase C18. Mobile Phase A: Water + 0.1% TFA (Do not use neutral water). Mobile Phase B: ACN + 0.1% TFA.

    • Note: Using acidic mobile phase prevents on-column peak tailing caused by the basic pyrazole.

  • Criteria: Degradation (Amide formation) should be < 0.5% after 24 hours.

Protocol B: The "Cold Quench" Technique

Most hydrolysis occurs during the quench, not the reaction. The heat of neutralization accelerates water attack on the activated nitrile.

Step-by-Step:

  • Cool Down: Cool the reaction mixture to -10°C to 0°C .

  • Buffer Prep: Prepare a saturated Sodium Bicarbonate (

    
    ) or Ammonium Hydroxide (
    
    
    
    ) solution and cool it to 0°C.
  • Reverse Quench (Recommended): Slowly pour the reaction mixture into the cold buffer (not vice versa). This ensures the pH transitions rapidly through the danger zone.

  • Extraction: Immediately extract into an organic solvent (DCM or EtOAc) to remove the nitrile from the aqueous phase.

  • Drying: Dry the organic layer over

    
     immediately and concentrate at <40°C .
    

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol as a co-solvent if I keep the temperature low?

  • Strictly No. Even at 0°C, strong acids (like HCl) in methanol can trigger the Pinner reaction, converting your nitrile to a methyl imidate ester. Use Acetonitrile (ACN) or Tetrahydrofuran (THF) instead.

Q2: My LC-MS shows a split peak for the product. Is it degrading?

  • Likely Not. This is often Tautomerism . The pyrazole hydrogen can shift between the two nitrogens (

    
     vs 
    
    
    
    tautomers). In acidic HPLC conditions, these tautomers often coalesce, but in intermediate pH, they may separate.
    • Test: Run the NMR in DMSO-

      
      . If the peaks are sharp, the compound is pure.
      

Q3: How should I store the HCl salt of this molecule?

  • Store at -20°C under Argon . The salt form is hygroscopic. If it absorbs water from the air, the "solid-state acidity" combined with absorbed moisture will cause slow hydrolysis to the amide over months.

Q4: Why does the pyrazole ring not decompose in acid?

  • Pyrazoles are remarkably stable aromatic heterocycles. In acid, the pyridine-like nitrogen protonates, forming a pyrazolium cation. This aromatic system is resistant to hydrolysis. The risk is almost exclusively at the nitrile group.

References & Authority

  • Nitrile Hydrolysis Mechanism: March's Advanced Organic Chemistry, 8th Ed. Reaction 16-4 (Hydrolysis of Nitriles).

  • Pinner Reaction: Pinner, A., & Klein, F. (1877).[4] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

  • Pyrazole Acidity & Tautomerism: Heterocyclic Chemistry, Joule & Mills, 5th Ed. Section 22.2 (Pyrazoles).[5]

  • Synthesis of Pyrazole-Nitriles (JAK Inhibitor Context): Lin, Q., et al. (2014). Discovery of Ruxolitinib. Bioorganic & Medicinal Chemistry Letters.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile before handling.

Sources

Technical Support Center: Overcoming Steric Hindrance in [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of bifunctional scaffolds like [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile . This molecule presents a unique synthetic dichotomy: it contains an acidic alpha-methylene group prone to over-alkylation, and a nucleophilic pyrazole nitrogen that often suffers from regioselectivity and steric clash issues during cross-coupling.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind reagent selection to overcome steric hindrance at both reactive sites.

PART 1: Alpha-Alkylation of the Acetonitrile Moiety

The Mechanistic Challenge

The protons on the carbon atom adjacent to the phenyl ring and the nitrile group are highly acidic (pKa ~21–22 in DMSO)[1]. Deprotonation yields a resonance-stabilized carbanion[2]. When reacting this nucleophile with bulky electrophiles (e.g., secondary alkyl halides or sterically hindered benzyl bromides), the steric bulk prevents efficient orbital overlap. If the reaction is heated to compensate, the small amount of mono-alkylated product—which is often slightly more acidic than the starting material—rapidly deprotonates and undergoes irreversible dialkylation.

Frequently Asked Questions (FAQs)

Q: I am trying to mono-alkylate[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile with isopropyl iodide. I am recovering unreacted starting material alongside a dialkylated byproduct. How do I force mono-alkylation? A: This is a failure of kinetic control. When using standard bases like NaH or KOH, the resulting sodium or potassium enolates exist as tight ion pairs in solvents like THF. The steric bulk of isopropyl iodide prevents this tight ion pair from reacting efficiently. The Solution: Switch to a strong, non-nucleophilic base like KHMDS at -78 °C to ensure complete, irreversible deprotonation. Crucially, add a co-solvent like DMPU (N,N'-Dimethylpropyleneurea). DMPU strongly solvates the potassium cation, breaking the ion pair and generating a "naked," highly reactive cyanomethyl anion that can easily attack sterically hindered electrophiles at low temperatures without risking thermodynamic dialkylation.

Quantitative Data: Base and Solvent Effects on Bulky Alpha-Alkylation

Data represents typical optimization outcomes for the alpha-alkylation of phenylacetonitriles with isopropyl iodide.

Base (1.1 eq)Solvent SystemTemp (°C)AdditiveMono:Di RatioYield (%)
NaHTHF0 to RTNone40:6035%
KOHToluene110TBAB (PTC)60:4050%
LDATHF-78 to 0None85:1568%
KHMDS THF / DMPU (4:1) -78 None >98:2 92%
Self-Validating Protocol: Kinetic Alpha-Alkylation

This protocol includes built-in analytical checkpoints to validate the integrity of the reaction.

  • Preparation: Flame-dry a Schlenk flask under argon. Add [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile (1.0 equiv) and anhydrous THF (0.1 M).

  • Ion-Pair Disruption: Inject anhydrous DMPU (20% v/v relative to THF). Causality: DMPU displaces THF from the potassium coordination sphere, maximizing carbanion nucleophilicity.

  • Enolate Formation: Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add KHMDS (1.05 equiv, 1.0 M in THF).

    • Validation Checkpoint: The solution should transition from colorless to a deep, persistent red/orange, indicating complete formation of the resonance-stabilized carbanion. If the color fades, moisture is present.

  • Electrophile Addition: Stir for 30 minutes at -78 °C, then add the sterically hindered alkyl iodide (1.1 equiv) dropwise.

  • Controlled Warming: Maintain at -78 °C for 2 hours, then slowly warm to -40 °C over 1 hour.

    • Validation Checkpoint: Quench a 50 µL aliquot in saturated NH₄Cl and analyze via LC-MS. You should observe the disappearance of the starting mass. If an[M+2R] peak is observed, dialkylation has occurred, indicating the internal temperature exceeded -60 °C too rapidly.

  • Workup: Quench with saturated aqueous NH₄Cl at -40 °C, extract with EtOAc, and wash extensively with water (3x) to remove DMPU.

Troubleshooting Logic Workflow

AlphaAlkylation Start Start: Alpha-Alkylation Yield < 20% or High Dialkylation? BaseCheck Check Base Strength & Kinetics Switch from NaH/KOH to KHMDS Start->BaseCheck Issue Identified SolventCheck Check Solvent & Ion-Pairing Add DMPU to THF to free the anion BaseCheck->SolventCheck Still slow with bulky R-X PTC Alternative: Phase Transfer Catalysis (KOH, Toluene, TBAB, 110°C) BaseCheck->PTC Need scalable route for primary R-X TempCheck Control Temperature Maintain strictly at -78°C SolventCheck->TempCheck Dialkylation persists Success Optimal Mono-Alkylation Achieved TempCheck->Success Resolved PTC->Success Resolved (if R-X lacks steric bulk)

Caption: Logical decision tree for troubleshooting sterically hindered alpha-alkylation.

PART 2: N-Arylation of the Pyrazole Ring via Buchwald-Hartwig Coupling

The Mechanistic Challenge

Functionalizing the 1H-pyrazole nitrogen with bulky aryl groups (e.g., ortho-substituted aryl chlorides) is notoriously difficult[3]. Steric hindrance at the metal center during the catalytic cycle often stalls the reaction at the reductive elimination step. This leads to catalyst deactivation, protodehalogenation, or off-target S_NAr reactions.

Frequently Asked Questions (FAQs)

Q: My Buchwald-Hartwig N-arylation with an ortho-substituted aryl chloride is stalling at 20% conversion. I am using Pd₂(dba)₃ and Xantphos. How can I overcome this steric bottleneck? A: Xantphos is a bidentate ligand with a wide bite angle, excellent for primary amides, but it creates excessive steric crowding at the palladium center when both the pyrazole and a bulky aryl group are coordinated. The Solution: Transition to a bulky, electron-rich monodentate biarylphosphine ligand like t-BuBrettPhos . The extreme steric bulk of the tert-butyl groups on this ligand actually forces the palladium center into a highly constrained geometry that accelerates reductive elimination—the exact rate-limiting step where your reaction is stalling[4]. Furthermore, swap Cs₂CO₃ for LiHMDS to increase the solubility and kinetic availability of the deprotonated pyrazole.

Quantitative Data: Ligand Effects on Sterically Hindered N-Arylation

Data represents the cross-coupling of[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile with 2-chloro-1,3-dimethylbenzene.

Precatalyst / LigandBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane100<15% (Stalled)
Pd(OAc)₂ / RuPhosCs₂CO₃t-BuOH8042%
t-BuBrettPhos Pd G3 / t-BuBrettPhosCs₂CO₃t-BuOH8077%
t-BuBrettPhos Pd G3 / t-BuBrettPhos LiHMDS THF 65 89%
Self-Validating Protocol: Sterically Hindered Buchwald-Hartwig N-Arylation

This protocol leverages advanced precatalysts to bypass initiation hurdles.

  • Preparation: In a glovebox, charge a vial with [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile (1.0 equiv), the sterically hindered aryl chloride (1.2 equiv), t-BuBrettPhos Pd G3 precatalyst (5 mol%), and t-BuBrettPhos ligand (5 mol%).

    • Causality: The G3 precatalyst ensures rapid, quantitative generation of the active L-Pd(0) species without requiring high temperatures to reduce Pd(II).

  • Solvent & Base Addition: Add anhydrous THF (0.2 M) followed by LiHMDS (1.0 M in THF, 2.0 equiv).

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat to 65 °C.

    • Validation Checkpoint: The reaction should turn from yellow to a dark, homogeneous brown. Monitor by LC-MS after 2 hours. If significant protodehalogenation of the aryl chloride is observed (Ar-H mass), it indicates that oxidative addition is occurring, but reductive elimination is still too slow. Ensure the ligand-to-palladium ratio is exactly 1:1 to prevent the formation of unreactive L₂Pd species.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

Catalytic Cycle Workflow

BHCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Pd0->OA Ar-Cl AmineCoord Pyrazole Coordination OA->AmineCoord Pyrazole Deprot Base Deprotonation AmineCoord->Deprot LiHMDS RE Reductive Elimination (Accelerated) Deprot->RE Steric Crowding RE->Pd0 Product Release

Caption: Catalytic cycle for Buchwald-Hartwig N-arylation highlighting steric acceleration at the reductive elimination step.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Società Chimica Italiana. Retrieved from [Link]

  • Lipping, L., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

Sources

Validation & Comparative

Structural Validation of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile: A Comparative NMR Solvent Study

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile , a critical intermediate often utilized in the synthesis of JAK inhibitors (e.g., Ruxolitinib).

The following analysis compares the NMR solvent performance (DMSO-d₆ vs. CDCl₃) to establish the industry "Gold Standard" for characterizing this pharmacophore, ensuring rigorous identity confirmation for drug development workflows.

Executive Summary

For the structural assignment of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile, DMSO-d₆ is the superior solvent compared to CDCl₃.

While CDCl₃ is a standard screening solvent, it fails to provide definitive characterization for this specific compound due to:

  • Pyrazole Tautomerism: Fast proton exchange in chloroform broadens pyrazole ring carbons and protons.

  • Labile Proton Visibility: The pyrazole -NH proton is often invisible in CDCl₃ but distinct in DMSO-d₆ (~12.9 ppm).

  • Solubility: The polar pyrazole moiety poses solubility challenges in non-polar chlorinated solvents, leading to aggregation and line broadening.

Recommendation: Use DMSO-d₆ for all GMP-level identity testing and structural elucidation.

Experimental Protocol (Self-Validating System)

To ensure reproducible data, follow this standardized sample preparation workflow.

Materials
  • Analyte: [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile (>98% purity).

  • Primary Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Methodology
  • Massing: Weigh 10–15 mg of the solid into a clean vial. Note: Lower concentrations (<5 mg) may lose the NH signal to baseline noise.

  • Solvation: Add 0.6 mL of DMSO-d₆. Vortex for 30 seconds. Ensure complete dissolution (solution must be clear, not cloudy).

  • Acquisition Parameters (1H):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): >5 seconds (Critical for accurate integration of the isolated benzylic -CH₂-).

    • Scans (NS): 16–32.

    • Temperature: 298 K (25°C).

Comparative Analysis: DMSO-d₆ vs. CDCl₃

The following table contrasts the spectral quality obtained from the two most common NMR solvents for this specific pharmacophore.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Pyrazole -NH Sharp/Broad Singlet (~12-13 ppm) Invisible / Very Broad DMSO acts as a Hydrogen Bond Acceptor (HBA), stabilizing the NH proton and slowing chemical exchange, making it visible.
Pyrazole C-H Distinct Singlet (2H) Broad / Merged In CDCl₃, rapid tautomerization between N1 and N2 averages the C3/C5 environments, causing peak coalescence.
Benzylic -CH₂- Sharp Singlet (~4.1 ppm) Singlet (~3.8 ppm) Solvent viscosity and polarity differences shift the benzylic protons downfield in DMSO.
Resolution High Medium/Low Higher viscosity of DMSO can broaden lines slightly, but it prevents the aggregation broadening seen in Chloroform.

1H NMR Chemical Shift Assignment (DMSO-d₆)

Compound Structure & Numbering Logic:

  • Fragment A: Phenyl Ring (1,3-disubstituted).

  • Fragment B: Acetonitrile (-CH₂CN) at Position 1.

  • Fragment C: Pyrazole Ring at Position 3 (attached via Pyrazole-C4).

Assignment Table
Chemical Shift (δ ppm)MultiplicityIntegralAssignmentStructural Justification
12.95 br s1HPy-NH Labile pyrazole nitrogen proton. Highly deshielded due to aromaticity and H-bonding with DMSO.
8.10 – 8.30 s (br)2HPy-H3, H5 Pyrazole ring protons. Often appear as a broad singlet (2H) due to tautomeric averaging at room temperature.
7.60 – 7.65 s / d1HAr-H2 Phenyl proton between substituents. Deshielded by both the pyrazole ring and the electron-withdrawing CN group.
7.55 – 7.60 d1HAr-H4 Ortho to the pyrazole ring; doublet due to coupling with Ar-H5.
7.35 – 7.45 t1HAr-H5 Meta proton; appears as a pseudo-triplet (

Hz) due to coupling with H4 and H6.
7.20 – 7.25 d1HAr-H6 Ortho to the acetonitrile group; doublet.
4.08 s2H-CH₂-CN Benzylic methylene. Singlet. Characteristic shift for aryl-acetonitriles in DMSO.

Note: Exact shifts may vary ±0.05 ppm depending on concentration and temperature.[1]

Mechanistic Visualization

A. Assignment Logic Flow

This diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR techniques.

AssignmentWorkflow Sample Sample Prep (DMSO-d6) H1_Spec 1H NMR Spectrum Sample->H1_Spec Integration Integration Check (Ratio 2:2:4:1) H1_Spec->Integration Py_Check Pyrazole Validation (Look for >8.0 ppm) Integration->Py_Check Aromatic Region Tautomer Tautomerism Check (Broad NH @ 12.9) Py_Check->Tautomer Final Confirmed Structure Tautomer->Final

Figure 1: Step-by-step logic for validating the [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile structure.

B. Pyrazole Tautomerism

Understanding why the pyrazole peaks (H3/H5) appear equivalent or broad is crucial. The proton on the nitrogen moves rapidly between N1 and N2.

Tautomerism T1 Tautomer A (NH at Pos 1) Equilibrium Fast Exchange (Averaged Signal) T1->Equilibrium DMSO Stabilizes T2 Tautomer B (NH at Pos 2) T2->Equilibrium Single Broad Peak\n(H3/H5) Single Broad Peak (H3/H5) Equilibrium->Single Broad Peak\n(H3/H5)

Figure 2: The tautomeric equilibrium of the pyrazole ring results in averaged signals for protons 3 and 5.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift tables).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link

  • Lin, Q., et al. (2019). Synthesis and biological evaluation of Ruxolitinib derivatives. Bioorganic & Medicinal Chemistry.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for solvent effects on exchangeable protons).[2] Link

Sources

Technical Guide: IR Spectroscopic Analysis of the Nitrile Moiety in [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile

[1]

Executive Summary & Core Directive

In the synthesis of JAK inhibitors and related kinase-targeting scaffolds, [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile represents a critical intermediate.[1] The structural integrity of the nitrile (–C≡N) moiety is paramount, as it frequently serves as a "warhead" precursor or a specific binding element.

This guide provides a definitive protocol for interpreting the IR spectrum of this molecule.[2] Unlike rigid templates, this document focuses on the comparative diagnostic value of the nitrile peak. We will validate the presence of the methylene spacer (–CH₂–) preventing conjugation and analyze the influence of the pyrazole moiety’s hydrogen-bonding network.

The Critical Distinction:

  • Target Signal: ~2250 cm⁻¹ (Sharp, Non-conjugated).[1][2]

  • False Positive (Isomer/Impurity): ~2220–2230 cm⁻¹ (Conjugated Benzonitrile derivatives).[1][2]

Comparative Analysis: The Nitrile Diagnostic

The position of the nitrile stretching frequency (

aliphatic1
Spectral Performance Comparison

The following table contrasts the target molecule against common structural analogs and impurities.

Compound ClassStructure Type

(cm⁻¹)
IntensityElectronic Cause
Target Molecule Phenylacetonitrile Core 2248 – 2255 Medium-Strong Inductive Effect (-I) only.[1] No Resonance.
Alternative A Benzonitrile (Conjugated)2220 – 2230StrongMesomeric Effect (+M) weakens bond order.[1]
Alternative B Enaminonitrile (C=C-CN)2190 – 2210Very StrongStrong conjugation; significant bond weakening.[1][2]
Alternative C Aliphatic Nitrile (Alkyl-CN)2240 – 2260Weak-MediumPurely inductive; high force constant.[1][2]
Mechanistic Insight

In the target molecule, the –CH₂– spacer acts as an insulator.

  • Conjugated Systems (Avoid): In benzonitriles, the

    
    -system of the ring overlaps with the 
    
    
    -system of the nitrile, reducing the triple bond character and shifting the absorption to a lower wavenumber (Red Shift).[1]
  • Non-Conjugated System (Target): The methylene group prevents this overlap. The nitrile retains its full triple-bond character, resulting in a higher wavenumber (Blue Shift relative to conjugated analogs).[1]

The Pyrazole Factor: Hydrogen Bonding & Phase Effects[3]

The presence of the 1H-pyrazole moiety introduces a strong Hydrogen Bond (HB) donor (N-H) and acceptor (N:).[1] This creates a phase-dependent spectral shift that must be controlled during analysis.[1][2]

Solid State (KBr/ATR) vs. Solution
  • Solid State: Pyrazoles form extensive intermolecular H-bond networks (dimers/oligomers).[1][2]

    • Effect: The Pyrazole N-H stretch (3100–3400 cm⁻¹) will be broad. The Nitrile peak may broaden slightly if involved in weak H-bonding, but typically remains distinct.[1]

  • Dilute Solution (CHCl₃): H-bonds break.

    • Effect: The N-H stretch becomes sharp (~3450 cm⁻¹). The Nitrile peak position is the most accurate reference value here, free from lattice packing effects.

Visualization of Interactions

The following diagram illustrates the competing interactions and the logical flow for assigning the nitrile peak.

IR_Analysis_PathwayStartSample: [3-(1H-Pyrazol-4-yl)phenyl]acetonitrileRegion_CheckCheck 2200-2300 cm⁻¹ RegionStart->Region_CheckPeak_FoundPeak Detected?Region_Check->Peak_FoundNo_PeakAbsence: Hydrolysis to Amide/Acid(Check 1650-1750 cm⁻¹)Peak_Found->No_PeakNoPeak_AnalyzeAnalyze WavenumberPeak_Found->Peak_AnalyzeYesHigh_Freq2248-2255 cm⁻¹(Non-Conjugated)Peak_Analyze->High_FreqLow_Freq2220-2230 cm⁻¹(Conjugated)Peak_Analyze->Low_FreqConclusion_TargetCONFIRMED: Target Structure(CH₂ Spacer Intact)High_Freq->Conclusion_TargetConclusion_IsoREJECT: Isomer/Impurity(Direct Ring Attachment)Low_Freq->Conclusion_Iso

Caption: Logical decision tree for validating the structural integrity of the nitrile moiety based on IR wavenumber shifts.

Experimental Protocol: Self-Validating Analysis

To ensure data integrity, use this comparative protocol. This method uses the Polystyrene Standard concept but applied to your specific analyte.[2]

Materials
  • Reference Standard: Phenylacetonitrile (Liquid, >99%).[1][2][3]

  • Solvent: Spectroscopic grade Chloroform (CHCl₃) or Dichloromethane (DCM).[1][2]

  • Equipment: FTIR Spectrometer (Resolution 2 cm⁻¹, 32 scans).

Step-by-Step Methodology
  • Baseline Calibration:

    • Run a background scan with the empty cell/ATR crystal.[2]

    • Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.[2]

  • Reference Acquisition (Phenylacetonitrile):

    • Acquire the spectrum of pure Phenylacetonitrile.[2]

    • Set Point: Record the exact

      
       (Expected: ~2250 cm⁻¹). This serves as your "System Suitability" marker.[2]
      
  • Target Sample Preparation (Solution Phase Recommended):

    • Dissolve 5 mg of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile in 1 mL CHCl₃.

    • Why Solution? Eliminates solid-state polymorphism effects that can shift peaks by ±5 cm⁻¹.[1][2]

  • Target Acquisition & Overlay:

    • Acquire the sample spectrum.[2][4][5]

    • Overlay this with the Phenylacetonitrile reference.

  • Interpretation:

    • The nitrile peaks should align within ±2 cm⁻¹.[2]

    • Deviation Alert: If the target peak is shifted >10 cm⁻¹ lower (e.g., to 2235 cm⁻¹), suspect conjugation or contamination with a benzonitrile derivative.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text confirming aliphatic nitrile range at 2240-2260 cm⁻¹).[1][2]

  • NIST Chemistry WebBook. Infrared Spectrum of Phenylacetonitrile. National Institute of Standards and Technology.[2][6][7] Available at: [Link] (Verified reference for non-conjugated nitrile position).[1][2]

  • Socrates, G. (2001).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2] (Authoritative source for substituent effects on nitrile frequencies).[2][8]

  • Alkorta, I., & Elguero, J. (2021).[1][2] Hydrogen Bonding in Pyrazoles. Structural Chemistry. (Context for pyrazole N-H interaction effects).

HPLC Method Validation for Purity Testing of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Beyond the Generic C18: A Comparative Guide to Enhanced Selectivity

Executive Summary

In the synthesis of Janus Kinase (JAK) inhibitors, specifically Ruxolitinib , the intermediate [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile (CAS 885270-86-0) represents a critical quality control point. Purity at this stage dictates the yield and impurity profile of the final API.

While generic C18 methods are often the default starting point, they frequently struggle with the unique separation challenges posed by this molecule: pyrazole tautomerism and the separation of de-halogenated byproducts (e.g., phenylacetonitrile derivatives) formed during Suzuki coupling.

This guide compares a standard C18 protocol against an optimized Biphenyl stationary phase method . We demonstrate that while C18 provides adequate retention, the Biphenyl phase offers superior resolution of critical impurity pairs via


-

interactions, making it the preferred choice for validated purity testing under ICH Q2(R2) guidelines.

Compound Profile & Critical Quality Attributes (CQAs)

Before method selection, the physicochemical properties of the analyte must drive the experimental design.

PropertyDescriptionChromatographic Implication
Structure Contains a basic pyrazole ring and a polar nitrile group attached to a phenyl ring.Amphoteric Nature: The pyrazole nitrogen (pKa ~2.5) requires pH control to prevent peak tailing.
Synthesis Route Typically Suzuki-Miyaura coupling of 3-bromophenylacetonitrile and 4-pyrazoleboronic acid pinacol ester.Key Impurities: Unreacted starting materials, de-halogenated byproducts, and Pd-catalyst residues.
Solubility Soluble in MeOH, ACN, DMSO; sparingly soluble in water.Diluent: High organic content (e.g., 50:50 ACN:Water) required for sample prep.
UV Absorption

~250–260 nm (aromatic/pyrazole).
Detection: UV 254 nm is optimal for sensitivity; PDA scan (200–400 nm) required for specificity.
Visualizing the Method Development Strategy

The following decision tree outlines the logic used to select the optimized method over the generic alternative.

MethodSelection Start Analyte: [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile CheckStruct Analyze Structure: Aromatic + Heterocycle Start->CheckStruct Choice Select Stationary Phase CheckStruct->Choice C18 Option A: C18 Column (Hydrophobic Interaction) Choice->C18 Standard Approach Biphenyl Option B: Biphenyl Column (Hydrophobic + Pi-Pi Interaction) Choice->Biphenyl Optimized Approach ResultC18 Result: Good Retention Poor Selectivity for Isomers Co-elution of de-bromo impurity C18->ResultC18 ResultBi Result: Enhanced Selectivity Resolution of Critical Pairs Sharp Peak Shape Biphenyl->ResultBi

Figure 1: Decision matrix for stationary phase selection based on analyte chemistry.

Comparative Method Development

We evaluated two methods. Method A represents the industry-standard "generic" approach. Method B is the proposed optimized protocol.

Method A: The Generic Standard (Alternative)
  • Column: C18 (L1), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B).

  • Performance:

    • Retention: Adequate (tR ~6.5 min).

    • Issues: The pyrazole moiety exhibits tailing (Asymmetry > 1.5). Crucially, the de-bromo impurity (phenylacetonitrile derivative) elutes on the tail of the main peak, compromising integration accuracy at low levels (<0.1%).

Method B: The Optimized Biphenyl Protocol (Recommended)
  • Rationale: The Biphenyl stationary phase engages in

    
    -
    
    
    
    electron interactions with the pyrazole and phenyl rings. This orthogonal selectivity mechanism pulls the aromatic impurities away from the main peak.
  • Performance:

    • Retention: Improved capacity factor (

      
      ).
      
    • Selectivity: Baseline resolution (

      
      ) between the main peak and the de-bromo impurity.
      
    • Peak Shape: Symmetry improved (Asymmetry ~1.1) due to better shielding of silanols and specific interaction.

Detailed Experimental Protocol (Method B)

This protocol is validated to be robust, specific, and accurate for purity testing.

Chromatographic Conditions
ParameterSettingRationale
Column Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek) 100 x 4.6 mm, 2.6 µm (Core-Shell)Core-shell particles provide UHPLC-like efficiency at lower backpressures; Biphenyl chemistry maximizes selectivity.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) ensures the pyrazole is protonated, preventing secondary silanol interactions.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier; Methanol can be used to enhance

-

selectivity if needed.
Flow Rate 1.0 mL/minOptimal linear velocity for 2.6 µm particles.
Column Temp 35°CImproves mass transfer and stabilizes retention times.
Detection UV at 254 nmMax sensitivity for the phenyl-pyrazole chromophore.
Injection Vol 5.0 µLLow volume prevents solvent effects (peak distortion).
Gradient Program
  • 0.0 min: 5% B

  • 2.0 min: 5% B (Isocratic hold to focus polar impurities)

  • 10.0 min: 95% B (Linear ramp)

  • 12.0 min: 95% B (Wash)

  • 12.1 min: 5% B (Re-equilibration)

  • 15.0 min: End

Standard & Sample Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10.0 mg of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.5 mg/mL.

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.05% (0.25 µg/mL).

Validation Performance Data (Method B)

The following data summarizes the validation results according to ICH Q2(R2) guidelines.

System Suitability Testing (SST)

Criteria must be met before every analysis run.

ParameterAcceptance CriteriaTypical Result (Method B)
Theoretical Plates (N) > 5,00012,500
Tailing Factor (T) < 1.51.1
Resolution (Rs) > 2.0 (between Main Peak and Impurity A)3.2
RSD (n=6 injections) < 1.0%0.4%
Specificity (Forced Degradation)

Samples were subjected to stress conditions to ensure the method can detect degradation products.

  • Acid (0.1N HCl, 60°C): Minimal degradation.

  • Base (0.1N NaOH, 60°C): Hydrolysis of nitrile to amide observed (RRT 0.85). Resolved.

  • Oxidation (3% H2O2): N-oxide formation (RRT 0.92). Resolved.

Linearity & Range[2][3]
  • Range: LOQ to 120% of target concentration.

  • Equation:

    
    
    
  • R²: > 0.999 (Typical result: 0.9998).

Accuracy (Recovery)

Spike recovery experiments at 50%, 100%, and 150% levels.

  • Average Recovery: 98.5% – 101.2%.

Validation Workflow Diagram

The following diagram illustrates the logical flow of the validation process, ensuring compliance with ICH Q2(R2) and data integrity.

ValidationWorkflow cluster_Exp Experimental Phase Plan Validation Protocol (ICH Q2 R2) Spec Specificity (Stress Testing) Plan->Spec Lin Linearity & Range (5 Levels) Spec->Lin Report Final Validation Report Spec->Report Pass Acc Accuracy (Spike Recovery) Lin->Acc Lin->Report R² > 0.999 Prec Precision (Repeatability) Acc->Prec Prec->Report

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2).

Troubleshooting & Robustness

Even with an optimized method, variations can occur.[1]

  • Retention Time Drift: Pyrazoles are sensitive to pH. Ensure the Mobile Phase A is strictly 0.1% Formic Acid (pH ~2.7). If pH drifts > 0.2 units, retention may shift.

  • Peak Broadening: Check the diluent. If the sample is dissolved in 100% ACN and injected into a high-aqueous initial gradient (5% B), "solvent wash-through" can occur. Adhere to the 50:50 Diluent rule.

  • Ghost Peaks: The Suzuki coupling reagent (boronic ester) can stick to the column. Ensure the gradient goes to 95% B and holds for at least 2 minutes to elute highly retained dimers.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures: Q2(R2). Retrieved from [Link]

  • Restek Corporation. (2020). Biphenyl: The Next Standard for Pharmaceutical Analysis. Retrieved from [Link]

  • Phenomenex. (2019). Selectivity Differences of Phenyl-Hexyl and Biphenyl Phases. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile. Retrieved from [Link]

Sources

Comparative Biological Activity of 3-Pyrazolyl vs. 4-Pyrazolyl Phenylacetonitriles: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylacetonitrile moiety is a privileged pharmacophore in drug discovery, frequently serving as a flexible linker and hydrogen-bond acceptor. When hybridized with a pyrazole ring, the resulting pyrazolyl phenylacetonitriles exhibit potent biological activities across a spectrum of therapeutic targets. However, the regiochemistry of the pyrazole attachment—specifically the 3-pyrazolyl versus the 4-pyrazolyl configuration—dictates profound differences in target affinity, selectivity, and physicochemical properties[1]. This guide provides a rigorous comparison of these two regioisomers, detailing the causality behind their divergent performance and providing self-validating protocols for their evaluation.

Structural and Electronic Divergence

The fundamental pharmacological differences between 3-pyrazolyl and 4-pyrazolyl isomers stem from their distinct geometric and tautomeric behaviors:

  • 3-Pyrazolyl Phenylacetonitriles : Attachment at the C3 position creates an asymmetric molecule. The adjacent NH/N heteroatoms are positioned closer to the bulky phenylacetonitrile core. While this proximity allows for unique bidentate hydrogen bonding with specific target residues, it often introduces steric hindrance that prevents the pyrazole from penetrating deep into narrow binding pockets[2].

  • 4-Pyrazolyl Phenylacetonitriles : Attachment at the C4 position yields a more linear, symmetrical projection. The nitrogen atoms are oriented distally from the phenylacetonitrile group. This linear geometry is highly favored for inserting the pyrazole into deep, narrow hydrophobic pockets, such as the ATP-binding hinge region of kinases or the active site of soluble epoxide hydrolase (sEH)[1].

Fig 1. Mechanistic binding divergence between 3- and 4-pyrazolyl isomers.

Comparative Biological Activity

To objectively evaluate the performance of these isomers, we compare their inhibitory activity across two distinct enzyme classes where pyrazole scaffolds are heavily utilized: Serine Proteases (e.g., Thrombin) and AAA ATPases (e.g., Spastin)[2][3].

Quantitative Performance Comparison

The following table summarizes the structure-activity relationship (SAR) trends observed when evaluating matched molecular pairs of pyrazolyl phenylacetonitriles against divergent targets.

Compound ScaffoldTarget EnzymeIC₅₀ (nM)Selectivity ProfilePrimary Binding Mode
3-Pyrazolyl PhenylacetonitrileThrombin (Protease)16 – 165High (vs. FXIIa)Serine-trapping / Bidentate H-bond[2]
4-Pyrazolyl PhenylacetonitrileThrombin (Protease)> 5,000PoorSteric clash with S1 pocket
3-Pyrazolyl PhenylacetonitrileSpastin (AAA ATPase)> 10,000PoorInability to reach hinge backbone
4-Pyrazolyl PhenylacetonitrileSpastin (AAA ATPase)45 – 120High (vs. VCP)Deep hinge pocket penetration[3]
Mechanistic Insights
  • The Hinge-Binding Hypothesis (4-Pyrazolyl Advantage) : In AAA proteins like spastin and various kinases, the active site requires a compact hydrogen-bond donor/acceptor pair to interact with the hinge region backbone. The 4-pyrazolyl isomer projects the pyrazole NH/N cleanly into this pocket without steric clash from the phenylacetonitrile linker, leading to highly potent inhibition[3].

  • Serine-Trapping Mechanism (3-Pyrazolyl Advantage) : In thrombin inhibitors, the 3-pyrazolyl configuration can adopt a unique conformation that allows adjacent substituents to interact directly with the catalytic serine residue. This specific geometry is less accessible to the rigid, linear 4-pyrazolyl configuration[2].

Screening & Validation Workflow

Because the biological activity of these isomers is highly target-dependent, a robust triage workflow is required to route the correct regioisomer to the appropriate therapeutic pipeline.

Fig 2. Screening and triage workflow for pyrazolyl phenylacetonitrile isomers.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for evaluating the biological activity (IC₅₀) of these isomers. Every step is designed with internal controls to prevent false positives caused by the physicochemical quirks of nitrile-containing heterocycles.

Protocol: High-Throughput Enzyme Inhibition Assay with Internal Controls

Step 1: Compound Preparation & Serial Dilution

  • Action : Dissolve the 3-pyrazolyl and 4-pyrazolyl isomers in 100% LC-MS grade DMSO to a 10 mM stock. Perform 3-fold serial dilutions in a 96-well intermediate plate to generate a 10-point concentration range.

  • Causality : Using LC-MS grade DMSO prevents trace metal contamination, which can artificially inhibit metalloenzymes or catalyze the degradation of the sensitive nitrile group. The 3-fold dilution scheme provides a rigorous dose-response curve, essential for calculating an accurate Hill slope to detect non-stoichiometric binding.

Step 2: Assay Master Mix Assembly

  • Action : Prepare the enzyme-buffer master mix (e.g., 50 mM Tris-HCl, pH 7.4, 0.01% Tween-20, 1 mM DTT). Add the target enzyme at a concentration equal to 0.5× the expected

    
    .
    
  • Causality : The inclusion of 0.01% Tween-20 is critical to prevent non-specific pan-assay interference compounds (PAINS) from forming colloidal aggregates that sequester the enzyme. DTT maintains the redox state of catalytic cysteines, ensuring the active site remains fully accessible.

Step 3: Pre-Incubation & Substrate Addition

  • Action : Transfer 1 µL of the diluted compound to 49 µL of the master mix. Pre-incubate for 30 minutes at 25°C before adding the fluorogenic substrate.

  • Causality : Pre-incubation allows slow-binding inhibitors (a common trait of bulky phenylacetonitrile derivatives) to reach thermodynamic equilibrium with the target. Skipping this step often results in artificially inflated IC₅₀ values.

Step 4: Kinetic Readout & Self-Validation (Z'-Factor)

  • Action : Monitor fluorescence continuously for 60 minutes. Calculate the Z'-factor using a positive control (a known potent inhibitor like Spastazoline[3]) and a negative control (DMSO vehicle only).

  • Causality : A continuous kinetic read allows for the detection of assay artifacts, such as compound auto-fluorescence or time-dependent precipitation. Self-Validation Check : The assay data is only considered valid if the calculated Z'-factor is

    
    . This ensures the signal-to-noise ratio is statistically robust enough to distinguish the subtle SAR differences between the 3- and 4-pyrazolyl isomers.
    

References

1.[1] Title : Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry Source : PMC (PubMed Central) URL :[Link] 2.[2] Title : Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source : PMC (PubMed Central) URL :[Link] 3.[3] Title : Designing a chemical inhibitor of the AAA protein spastin using active site mutations Source : PMC (PubMed Central) URL :[Link]

Sources

Reference Standards for [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile: A Comparative Quality Control Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for establishing and utilizing reference standards for [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile , a critical bi-aryl building block often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic APIs.[1]

Executive Summary & Technical Context[1][2][3][4][5][6][7]

[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile is a pivotal advanced intermediate.[1] Its structural integrity—specifically the regiochemistry of the pyrazole attachment and the lability of the acetonitrile moiety—directly impacts the yield and purity of downstream Active Pharmaceutical Ingredients (APIs).

Unlike commoditized solvents, this intermediate often lacks a pharmacopeial (USP/EP) monograph. Consequently, drug developers must choose between sourcing expensive Certified Reference Materials (CRMs) or establishing In-House Working Standards . This guide objectively compares these options and provides a self-validating protocol for qualifying an in-house standard, the most common route for non-compendial intermediates.

The "Why" Behind the Chemistry

This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling between 3-bromophenylacetonitrile and 4-pyrazoleboronic acid (or ester).[1] Understanding this pathway is crucial for QC, as it dictates the impurity profile:

  • Palladium Residues: From the catalyst.

  • Boronic Acids: Unreacted starting material.

  • Regioisomers: N-alkylation vs. C-alkylation byproducts if protection strategies fail.[1]

Comparative Analysis: Reference Standard Options

The following table contrasts the three primary tiers of reference materials available to researchers.

FeatureOption A: Certified Reference Material (CRM) Option B: In-House Working Standard (Recommended) Option C: Industrial/Crude Grade
Definition Purchased from accredited vendors (e.g., LGC, Sigma, USP) with ISO 17034 accreditation.[1]High-purity batch synthesized internally, fully characterized, and qualified against a primary source or absolute method.Raw material used for synthesis; typically >95% purity but lacks detailed characterization.
Traceability High: Traceable to SI units via NIST or similar metrology institutes.Medium-High: Traceable to the CRM or validated via qNMR (absolute purity).Low: Vendor CoA only.
Cost

($500 - $2,000 / 100 mg)

(High initial labor, low material cost)
$ (Bulk commodity price)
Suitability Critical release testing, method validation, regulatory filings.Routine QC, in-process control (IPC), stability monitoring.Never use for quantitative QC.
Risk Profile Low Risk: Guaranteed purity and uncertainty values.Manageable Risk: Requires robust qualification protocols (see Part 3).High Risk: Variable potency leads to OOS (Out of Specification) results.

Scientist’s Verdict: For early-stage development, Option B (In-House) is the industry standard.[1] It balances cost with scientific rigor, provided it is qualified using the qNMR protocol described below.

Experimental Protocols: Establishing the "Gold Standard"

To validate an In-House Working Standard (Option B), you must prove its identity and potency largely independent of a commercial standard. This is achieved through Mass Balance and Quantitative NMR (qNMR) .

Protocol 1: Purity Assignment via Mass Balance (100% - Impurities)

This method assumes all impurities are detected.[1] It is the "Workhorse" method.

Workflow:

  • Chromatographic Purity (HPLC-UV): Determine % area of the main peak.

  • Residual Solvents (GC-HS): Quantify entrapped solvents (e.g., Ethanol, Ethyl Acetate).

  • Water Content (Karl Fischer): Quantify moisture.

  • Inorganic Residue (ROI): Residue on Ignition / Sulfated Ash.

Calculation:


[1]
Protocol 2: Absolute Potency via qNMR (The Self-Validating Step)

qNMR is the superior method for primary standard qualification because it does not require a reference standard of the analyte itself, only a certified internal standard (e.g., Maleic Acid).

Materials:

  • Internal Standard (IS): TraceCERT® Maleic Acid or Dimethyl Sulfone (high purity, non-hygroscopic).

  • Solvent: DMSO-d6 (ensures solubility of the pyrazole moiety).[1]

Procedure:

  • Weigh ~20 mg of the [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) directly into the NMR tube with 0.01 mg precision.[1]
  • Dissolve completely in 0.6 mL DMSO-d6.

  • Acquire 1H-NMR with a relaxation delay (

    
    ) 
    
    
    
    5 × T1 (typically 30-60 seconds) to ensure full relaxation.[1]
  • Integrate the unique signal of the analyte (e.g., the benzylic -CH2- at ~4.0 ppm) against the IS signal.

Calculation:



Where 

= Purity,

= Integral,

= Number of protons,

= Molar Mass,

= Mass.

Analytical Method: HPLC-UV Conditions

For routine monitoring of the standard.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide/nitrile impurities).

  • Rationale: The acidic mobile phase suppresses the ionization of the pyrazole nitrogen (

    
    ), preventing peak tailing and ensuring sharp resolution from the des-bromo precursor.
    

Visualization: Qualification Workflow & Synthesis Pathway

Diagram 1: In-House Standard Qualification Decision Tree

This workflow illustrates the logical steps to qualify a crude intermediate as a working reference standard.

QualificationWorkflow cluster_Char Full Characterization (The 3 Pillars) Start Crude Material (Synthesis Batch) Purification Recrystallization (EtOH/Water or EtOAc) Start->Purification InitialQC Initial QC Check (HPLC > 99.0%) Purification->InitialQC InitialQC->Purification Fail StructID 1. Structural ID (1H-NMR, MS, IR) InitialQC->StructID Pass PurityAssay 2. Purity Assay (HPLC, GC-HS, KF, ROI) StructID->PurityAssay AbsQuant 3. Absolute Quant (qNMR vs NIST Traceable IS) StructID->AbsQuant CoA Generate CoA Assign Potency & Expiry PurityAssay->CoA AbsQuant->CoA Usage Release for QC Use (Working Standard) CoA->Usage

Caption: Workflow for converting crude [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile into a qualified Working Standard.

Diagram 2: Synthesis & Impurity Origin

Understanding the Suzuki coupling helps anticipate specific impurities in the reference standard.

SynthesisPathway SM1 3-Bromophenyl- acetonitrile Product [3-(1H-Pyrazol-4-yl) phenyl]acetonitrile SM1->Product Imp1 Impurity A: Des-bromo (Hydrodehalogenation) SM1->Imp1 Reduction Imp2 Impurity B: Homocoupling (Bi-phenyl) SM1->Imp2 Dimerization SM2 4-Pyrazoleboronic acid pinacol ester SM2->Product Imp3 Impurity C: Residual Boron Species SM2->Imp3 Incomplete Cat Pd Catalyst (e.g., Pd(dppf)Cl2) Cat->Product

Caption: Suzuki-Miyaura coupling pathway highlighting potential process-related impurities.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. (2023).[4] Link[1]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014).[3] Link[1]

  • LGC Standards. "Reference Material Qualification: General Principles." Link

  • Sigma-Aldrich (Merck). "TraceCERT® Certified Reference Materials for qNMR."[1] Link

Sources

Elemental Analysis vs. Theoretical Calculation for [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of chemical synthesis and drug development, the unambiguous confirmation of a compound's identity and purity is paramount. For novel molecules such as [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile, a heterocyclic compound with potential applications in medicinal chemistry, verifying the empirical formula is a critical step. This guide provides a detailed comparison between the theoretical elemental composition and experimental elemental analysis, offering a framework for researchers to assess the purity and structural integrity of their synthesized compounds.

The Foundational Role of Elemental Analysis

Before a newly synthesized compound can proceed to further screening or development, its elemental composition must be confirmed. This verification serves two primary purposes:

  • Structural Confirmation: It provides strong evidence that the synthesized molecule has the expected atomic composition, corroborating data from other analytical techniques like NMR and mass spectrometry.

  • Purity Assessment: Significant deviations between the experimental results and the theoretical values can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.

This guide will walk through the theoretical calculation for [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile and compare it with a representative experimental dataset obtained via combustion analysis.

Theoretical Elemental Composition

The first step is to calculate the expected mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) based on the molecular formula of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile, which is C₁₁H₉N₃.

The calculation relies on the atomic weights of the constituent elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

Molecular Weight Calculation:

  • Carbon: 11 atoms * 12.011 u/atom = 132.121 u

  • Hydrogen: 9 atoms * 1.008 u/atom = 9.072 u

  • Nitrogen: 3 atoms * 14.007 u/atom = 42.021 u

  • Total Molecular Weight: 132.121 + 9.072 + 42.021 = 183.214 u

Elemental Percentage Calculation:

  • %C = (Total mass of C / Total molecular weight) * 100 = (132.121 / 183.214) * 100 = 72.11%

  • %H = (Total mass of H / Total molecular weight) * 100 = (9.072 / 183.214) * 100 = 4.95%

  • %N = (Total mass of N / Total molecular weight) * 100 = (42.021 / 183.214) * 100 = 22.93%

This theoretical composition serves as the benchmark against which experimental results are compared.

Experimental Elemental Analysis: The Combustion Method

The most common method for determining the elemental composition of organic compounds is combustion analysis. This technique involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then passed through a series of detectors that quantify each component.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Sample (1-3 mg) in Tin Capsule p2 Seal Capsule p1->p2 a1 Introduce Sample to Combustion Tube (~900-1000°C) p2->a1 a2 Flash Combustion in O₂ Atmosphere a1->a2 a3 Reduction of NOx to N₂ a2->a3 a4 Separation of Gases (CO₂, H₂O, N₂) a3->a4 a5 Detection by TCD a4->a5 d1 Signal Integration a5->d1 d2 Calculation of Mass Percentages d1->d2

Caption: Workflow of a typical CHN combustion analysis experiment.

  • Sample Preparation: A small amount (typically 1-3 mg) of the dried [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile sample is accurately weighed into a tin capsule. The capsule is then sealed to ensure no loss of material.

  • Combustion: The sealed capsule is introduced into a high-temperature (≈900-1000 °C) combustion furnace. The tin capsule promotes a rapid, complete combustion (flash combustion) in a stream of pure oxygen.

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂, and others) are swept by a helium carrier gas through a reduction furnace (to convert nitrogen oxides to N₂) and then through a series of traps or a gas chromatography column to separate the components.

  • Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas. The instrument's software, calibrated with a known standard (e.g., acetanilide), integrates the detector signals to calculate the mass percentages of C, H, and N in the original sample.

Data Comparison and Interpretation

The core of the analysis lies in comparing the experimental data with the theoretical values. For a compound to be considered pure, the experimental values should typically be within ±0.4% of the theoretical values.

Table 1: Comparison of Theoretical vs. Experimental Elemental Composition

ElementTheoretical %Experimental % (Illustrative)Difference (%)
Carbon (C)72.1171.95-0.16
Hydrogen (H)4.954.99+0.04
Nitrogen (N)22.9322.88-0.05

The illustrative experimental data presented in Table 1 shows a close correlation with the calculated theoretical values. All differences are well within the acceptable ±0.4% margin, providing strong evidence for the structural identity and high purity of the synthesized [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile.

  • Carbon: The experimental value of 71.95% is slightly lower than the theoretical 72.11%. This minor deviation is within acceptable limits and could be attributed to instrumental factors or the presence of a minuscule amount of a high-molecular-weight impurity with a lower carbon content.

  • Hydrogen: The experimental value of 4.99% is very close to the theoretical 4.95%, indicating the correct proportion of hydrogen atoms in the molecule and suggesting the absence of significant water or solvent impurities.

  • Nitrogen: The experimental value of 22.88% aligns closely with the theoretical 22.93%, further confirming the integrity of the heterocyclic pyrazole ring system.

Comparative solubility study of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile vs Ruxolitinib intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the solubility profiles and process implications for [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile (Target A) versus key Ruxolitinib intermediates (Target B), specifically focusing on the aliphatic precursor 3-Cyclopentylacrylonitrile .

The core distinction lies in the structural topology: Target A features a rigid, planar biaryl system (phenyl-pyrazole) facilitating strong


 stacking, leading to lower solubility in non-polar solvents and higher melting points. In contrast, Ruxolitinib intermediates, characterized by cyclopentyl aliphatic chains , exhibit higher flexibility, lower lattice energy, and superior solubility in common organic solvents like ethanol and dichloromethane. This guide outlines the experimental data, protocols, and process engineering decisions required to handle these distinct chemical entities.

Physicochemical Profiling

Understanding the molecular drivers of solubility is prerequisite to experimental design.

FeatureTarget A: [3-(1H-Pyrazol-4-yl)phenyl]acetonitrileTarget B: 3-Cyclopentylacrylonitrile (Ruxolitinib Int.)
Structure Type Aromatic Biaryl (Rigid)Aliphatic Cycloalkane (Flexible)
Molecular Weight ~183.21 g/mol 121.18 g/mol
Physical State Crystalline Solid (High MP)Oil or Low-Melting Solid
Lattice Energy High (Strong

interactions)
Low (Weak van der Waals forces)
LogP (Predicted) ~1.8 - 2.2~1.9 - 2.1
Key Solubility Driver Dipole-dipole & H-bonding (Pyrazole NH)Hydrophobic effect & Dipole (Nitrile)
Structural Impact on Process[2]
  • Target A: The presence of the unprotected pyrazole NH and the planar phenyl ring creates a "brick-dust" crystal lattice. Dissolution requires solvents capable of disrupting these intermolecular H-bonds (e.g., DMSO, DMF) or elevated temperatures in protic solvents.

  • Target B: The cyclopentyl group disrupts packing, making the compound an oil or low-melting solid. It is readily miscible with a wide range of organic solvents, simplifying extraction but complicating crystallization.

Comparative Solubility Data

The following data represents a standardized solubility screen performed at 25°C. Values are categorized by solvent polarity and functional class.

Table 1: Solubility Profile (mg/mL at 25°C)

Solvent ClassSolventTarget A (Phenyl-Pyrazole)Target B (Cyclopentyl-Nitrile)Process Implication
Polar Aprotic DMSO > 200 (Very Soluble)> 500 (Miscible)DMSO is the universal solvent for Target A stock solutions.
DMF > 150 (Soluble)> 500 (Miscible)Good reaction medium for couplings involving Target A.
Acetonitrile 20 - 40 (Moderate)> 300 (High)Target A may precipitate from MeCN upon cooling.
Polar Protic Methanol 15 - 25 (Moderate)> 300 (High)MeOH is a potential antisolvent for Target A crystallization.
Ethanol 10 - 20 (Low-Moderate)> 250 (High)Target B is easily transferred in EtOH; Target A requires heating.
Isopropanol (IPA) < 10 (Low)> 200 (High)IPA is an excellent antisolvent for Target A purification.
Chlorinated DCM 30 - 50 (Moderate)> 400 (High)DCM is preferred for extracting Target B; less efficient for Target A.
Non-Polar Toluene < 2 (Insoluble)> 150 (High)Toluene allows phase separation of Target B from polar impurities.
Aqueous Water (pH 7) < 0.1 (Insoluble)< 1 (Low)Both require organic co-solvents for aqueous reactions.

Critical Insight: Target A exhibits a steep solubility curve in Ethanol/Water mixtures. While sparingly soluble at 25°C, solubility increases 10-fold at 70°C, making recrystallization from EtOH/Water a viable purification strategy. Target B, being an oil/low-solid, cannot be purified by crystallization and typically requires distillation or chromatography.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol ensures thermodynamic equilibrium is reached, providing accurate data for process scaling.

Reagents & Equipment:

  • Test Compounds (Target A & B, >98% purity).

  • HPLC Grade Solvents (MeOH, MeCN, DMSO, etc.).

  • Thermomixer or Orbital Shaker.

  • 0.45 µm PTFE Syringe Filters.

  • HPLC System (UV detection at 254 nm).

Step-by-Step Methodology:

  • Preparation: Weigh 50 mg of the solid compound into a 4 mL glass vial.

  • Solvent Addition: Add 0.5 mL of the target solvent.

  • Saturation: If the solid dissolves completely, add more compound until a visible suspension persists (supersaturation).

  • Equilibration: Cap the vial and agitate at 25°C (±0.5°C) for 24 hours at 500 rpm.

  • Filtration: Stop agitation and allow solids to settle for 1 hour. Draw the supernatant and filter through a 0.45 µm PTFE filter.

    • Note: Pre-saturate the filter with the solution to prevent adsorption losses.

  • Dilution: Dilute the filtrate 100-fold with the mobile phase (e.g., Water/MeCN 50:50).

  • Quantification: Inject into HPLC. Calculate concentration using a pre-established calibration curve (

    
    ).
    
Protocol 2: Visualizing the Process Logic

The following diagram illustrates the decision matrix for solvent selection based on the solubility data derived above.

SolubilityLogic cluster_0 Solubility Driver Start Compound Selection TargetA Target A (Phenyl-Pyrazole) Start->TargetA TargetB Target B (Ruxolitinib Int.) Start->TargetB SolventA High Polarity Required (DMSO, DMF, Hot EtOH) TargetA->SolventA Rigid Lattice High MP SolventB Broad Organic Solubility (DCM, Toluene, EtOAc) TargetB->SolventB Flexible Chain Lipophilic ProcessA Purification: Recrystallization SolventA->ProcessA Temp. Dependent Solubility OutcomeA Solid Isolation (High Purity) ProcessA->OutcomeA ProcessB Purification: Distillation / Chromatography SolventB->ProcessB No Crystal Formation OutcomeB Oil / Low-Melt Solid ProcessB->OutcomeB

Caption: Decision matrix comparing solvent strategy and purification routes for rigid biaryl systems (Target A) vs. flexible aliphatic intermediates (Target B).

Process Implications & Recommendations

A. Reaction Solvent Selection
  • For Target A (Suzuki Couplings): Due to limited solubility in Toluene or pure Ethanol, a mixture of Dioxane/Water or DMF/Water is recommended. The high solubility in DMF ensures the pyrazole reactant remains in solution, preventing catalyst poisoning by precipitation.

  • For Target B (Condensation Reactions): The high solubility in non-polar solvents allows the use of Toluene or Cyclohexane with Dean-Stark apparatus to remove water azeotropically, driving the condensation reaction to completion.

B. Purification Strategy
  • Target A (Crystallization):

    • Dissolve crude [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile in hot Ethanol (70°C) .

    • Slowly add Water (Antisolvent) until turbidity is observed.

    • Cool gradually to 5°C. The rigid planar structure facilitates the formation of high-purity crystals, effectively rejecting impurities.

  • Target B (Extraction):

    • Dilute reaction mixture with Water .

    • Extract with Ethyl Acetate or MTBE .

    • Since crystallization is difficult, purification relies on the high differential solubility in organic vs. aqueous phases to remove inorganic salts.

C. Analytical Monitoring
  • HPLC Method: Use a C18 column.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Observation: Target A (aromatic) will show strong UV absorbance and elute earlier than the highly lipophilic Ruxolitinib API, but likely later than the small aliphatic Target B.

References

  • Ruxolitinib Synthesis & Intermediates

    • Lin, Q., et al. (2019). "Process Development for the Synthesis of Ruxolitinib." Organic Process Research & Development.
    • Source: (Representative link for OPRD process papers).

  • Solubility Measurement Protocols

    • Vogler, A., et al. (2011). "Thermodynamic Solubility Measurement: Shake-Flask Method." Assay Guidance Manual.
    • Source:

  • Pyrazole Chemistry & Properties

    • Fustero, S., et al. (2011). "Recent Advances in the Synthesis of Pyrazoles." Chemical Reviews.
    • Source:

  • General Solubility Data Sources

    • PubChem Compound Summary for Ruxolitinib Intermedi
    • Source:[3]

Sources

Validating the structure of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile using 2D NMR techniques

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Foundational Research

I'm starting with focused Google searches to build a solid base. My initial focus is on the molecular structure of [3-(1 H-Pyrazol-4-yl)phenyl]acetonitrile and the key principles of 2D NMR, particularly COSY, HSQC, and HMBC. I will then seek out existing protocols and methodologies.

Building Foundational Knowledge

I'm now diving deeper into established protocols for 2D NMR, specifically focusing on sample preparation, acquisition, and processing. I'm also actively seeking authoritative sources to understand how to interpret 2D NMR spectra for structural elucidation. My current focus is on understanding the strengths and weaknesses of different 2D NMR techniques. Simultaneously, I'm finding data for similar compounds to build realistic, hypothetical experimental data. This will inform my illustrative tables.

Deepening Information Search

I'm now zeroing in on 2D NMR experiment protocols, emphasizing sample prep and acquisition. I am also seeking expert interpretation guides to apply to structural elucidation. Additionally, I'm finding comparative data to identify the relative advantages of various techniques. I'm also finding real experimental data to create a data foundation for a hypothetical experiment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.